molecular formula C10H12Cl2O3 B14015360 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

Cat. No.: B14015360
M. Wt: 251.10 g/mol
InChI Key: JRPQOJISOZIUIJ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol (CAS 2755718-16-0) is a chlorinated ethanol derivative with a molecular weight of 251.10 g/mol and the molecular formula C10H12Cl2O3 . This compound is characterized by a planar 2,6-dimethoxyphenyl aromatic ring attached to a dichloroethanol moiety, a structure that contributes to its unique physicochemical properties and stability through intramolecular hydrogen bonds and intermolecular interactions such as π–π stacking . For researchers, it serves as a valuable synthetic intermediate in organic chemistry for the construction of more complex molecular architectures . Its derivatives are also of interest in biological and medicinal research for investigating potential antimicrobial or anticancer properties . A well-documented synthesis route involves the organolithium-mediated nucleophilic addition to chlorinated ketone precursors, typically performed in tetrahydrofuran (THF) at low temperatures, which can yield the target compound with moderate to good efficiency . This product is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in human or veterinary medicine .

Properties

Molecular Formula

C10H12Cl2O3

Molecular Weight

251.10 g/mol

IUPAC Name

2,2-dichloro-1-(2,6-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H12Cl2O3/c1-14-6-4-3-5-7(15-2)8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3

InChI Key

JRPQOJISOZIUIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(C(Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of 2,6-Dimethoxyphenyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 2,6-dimethoxyphenyl ethanol represent a fascinating and underexplored chemical space with significant therapeutic potential. The unique steric and electronic properties conferred by the ortho-dimethoxy substitution pattern create a scaffold that can be finely tuned to achieve specific pharmacological effects. This guide synthesizes current knowledge, drawing from closely related chemical classes such as phenethylamines and esters, to provide a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of these compounds. We will delve into the critical role of each structural component, from the core phenyl ring and its substituents to the ethanol side chain, and explore the resulting impact on receptor affinity and functional activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of this promising compound class.

The Strategic Importance of the 2,6-Dimethoxy Scaffold

The 2,6-dimethoxy substitution pattern is not a random choice; it is a strategic design element that fundamentally influences the molecule's behavior. Unlike the more extensively studied 2,5-dimethoxy analogs (the foundation of the "2C" series of psychedelics), the 2,6-dimethoxy arrangement imposes significant steric hindrance.

Causality Behind the Choice:

  • Conformational Restriction: The two bulky methoxy groups flanking the side chain restrict its rotation. This "locking" of the side chain's conformation can pre-organize the molecule into a shape that is more favorable for binding to a specific receptor, potentially increasing affinity and selectivity.

  • Metabolic Shielding: The methoxy groups can sterically hinder the approach of metabolic enzymes, particularly monoamine oxidases (MAO), which are responsible for the degradation of many phenethylamines. This can lead to increased bioavailability and a longer duration of action.

  • Altered Receptor Interaction: The unique electronic and steric profile influences how the molecule docks into the binding pocket of its target receptor. This can lead to different functional outcomes (e.g., agonist vs. antagonist, full vs. partial agonist) compared to other substitution patterns.

A notable challenge in working with this scaffold is synthetic accessibility. Electrophilic substitution on a 2,6-dimethoxy-substituted ring often favors the 3-position, making the introduction of substituents at the desired 4-position synthetically complex and requiring multi-step, regioselective strategies.[1][2]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of a 2,6-dimethoxyphenyl ethanol derivative is a composite of the contributions from its three key structural regions: the phenyl ring with its substituents, the ethanol side chain, and the specific nature of any additional substitutions.

The Phenyl Ring and the Critical 4-Position

While the 2,6-dimethoxy groups provide the foundational conformational and metabolic properties, the substituent at the 4-position is the primary determinant of receptor affinity and potency. Insights from the closely related 4-substituted 2,6-dimethoxyphenethylamines provide a robust model for understanding this relationship.[1][2]

  • Small Alkoxy Groups: Short alkoxy chains (e.g., methoxy, ethoxy) at the 4-position tend to confer high affinity for serotonergic receptors, particularly the 5-HT2A receptor.

  • Halogenation: The introduction of halogens like fluorine, chlorine, or bromine can modulate activity. For instance, in a related series of benzoyl-isoxazoles, these substituents slightly enhanced chitin synthesis inhibition.[3] In the context of receptor binding, they can alter electronic properties and membrane permeability.

  • Bulky Substituents: Increasing the steric bulk at the 4-position is generally detrimental to activity. In a quantitative SAR (QSAR) study on related inhibitors, bulky groups were found to decrease activity.[3] This suggests that the receptor binding pocket has a finite size and cannot accommodate large moieties at this position.

The following diagram illustrates the key modification points on the core scaffold that dictate biological activity.

SAR_Summary cluster_0 Core Scaffold: 2,6-Dimethoxyphenyl Ethanol cluster_1 Key SAR Insights Core Phenyl Ring MeO_2 2-Methoxy Group Core->MeO_2 Ortho MeO_6 6-Methoxy Group Core->MeO_6 Ortho Ethanol Ethanol Side Chain (β-OH group) Core->Ethanol 1-Position R_4 4-Position Substituent (Primary Activity Tuner) Core->R_4 4-Position Insight_1 2,6-Dimethoxy: - Conformational Lock - Metabolic Shielding MeO_2->Insight_1 MeO_6->Insight_1 Insight_2 β-OH Group: - Increases Polarity - H-Bonding Potential - Affects BBB Penetration Ethanol->Insight_2 Insight_3 4-Position (R): - Small, lipophilic groups enhance affinity - Bulky groups decrease affinity R_4->Insight_3 Workflow start Hypothesis & Design (Target & SAR-driven) synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization binding In Vitro Binding Assays (Determine Ki at Target Receptors) characterization->binding functional In Vitro Functional Assays (Determine EC50 & Efficacy) binding->functional adme In Vitro ADME (Metabolic Stability, Permeability) functional->adme in_vivo In Vivo Models (PK/PD, Efficacy, Safety) adme->in_vivo lead_opt Lead Optimization (Iterative SAR) in_vivo->lead_opt lead_opt->start Iterate

Sources

Technical Guide: 2,6-Dimethoxy Substituted Chiral Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

In medicinal chemistry, the 2,6-dimethoxyphenyl motif is a high-value structural tool. It serves two critical functions: metabolic stabilization (blocking the metabolically labile ortho and para positions against CYP450 hydroxylation) and conformational locking (restricting bond rotation via steric bulk). However, synthesizing chiral alcohols adjacent to this motif (e.g., 1-(2,6-dimethoxyphenyl)ethanol) is notoriously difficult.

The "Ortho-Effect" creates a dual barrier:

  • Steric Hindrance: The two methoxy groups create a "picket fence" around the carbonyl carbon, blocking the trajectory of standard nucleophilic hydride reagents (Burgi-Dunitz angle).

  • Electronic Deactivation: The electron-donating nature of the methoxy groups (

    
     effect) reduces the electrophilicity of the carbonyl, making it sluggish toward reduction.
    

This guide details two field-proven protocols—CBS-Borane Reduction (Chemical) and Engineered KRED Biocatalysis (Enzymatic)—to overcome these barriers with


 ee.

Mechanistic Analysis & Steric Modeling

To select the right catalyst, one must visualize the steric conflict. Standard Ru-BINAP (Noyori) catalysts often fail because the bulky arene ligand clashes with the 2,6-substituents.

Figure 1: Steric Conflict in Catalyst Binding

The following diagram illustrates why standard hydrogenation fails and how CBS/KRED systems bypass this via smaller active sites or evolved binding pockets.

StericModel Substrate 2,6-Dimethoxyacetophenone (Substrate) Noyori Ru-BINAP Catalyst (Standard) Substrate->Noyori Attempted Coordination CBS CBS-Oxazaborolidine (Specialized) Substrate->CBS Lewis Acid Activation KRED Engineered KRED (Biocatalytic) Substrate->KRED Lock-and-Key Fit Conflict Steric Clash: Ligand vs. 2,6-OMe Noyori->Conflict Steric Repulsion Success Successful Hydride Delivery CBS->Success Minimizes Sterics KRED->Success Evolved Pocket Conflict->Substrate Low Conversion (<10%)

Caption: Comparative analysis of catalyst interaction. Red paths indicate failure modes due to steric clashing; green paths indicate successful bypass strategies.

Protocol A: Chemical Synthesis (CBS-Borane Reduction)

Best for: Early-phase discovery, milligram-to-gram scale, non-aqueous solubility. Mechanism: The chiral oxazaborolidine activates the borane (hydride donor) and coordinates the ketone, locking the facial selectivity despite the steric bulk.

Materials
  • Substrate: 2,6-Dimethoxyacetophenone (1.0 eq)

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1–0.2 eq)

  • Reductant: Borane-THF complex (

    
    , 1.0 M, 0.6–1.0 eq) or Catecholborane (for slower, more controlled reduction).
    
  • Solvent: Anhydrous THF (ensure

    
     ppm water).
    
Step-by-Step Methodology
  • Drying: Flame-dry a 2-neck round-bottom flask under

    
     flow. Charge with activated 4Å molecular sieves.
    
  • Catalyst Charge: Add (R)-Me-CBS solution (10-20 mol%). Cool to -20°C .

    • Note: Lower temperatures improve ee but significantly retard the rate due to the 2,6-sterics. -20°C is the compromise point.

  • Borane Addition: Add

    
     (0.6 eq) dropwise. Stir for 10 min to form the active catalyst-hydride complex.
    
  • Substrate Feed (Critical): Dissolve the ketone in THF. Add this solution slowly over 1–2 hours via syringe pump.

    • Why: Keeping the ketone concentration low relative to the catalyst prevents uncatalyzed (racemic) background reduction by free borane.

  • Quench: Once TLC shows consumption, quench carefully with MeOH (gas evolution!).

  • Workup: Concentrate, redissolve in ether, wash with 1N HCl (to remove amino-alcohol catalyst), then brine. Dry over

    
    .
    

Expected Result: 85–92% Yield, 90–96% ee.

Protocol B: Biocatalytic Reduction (Engineered KRED)

Best for: Process scale (>100g), green chemistry requirements, highest optical purity (>99% ee). Mechanism: Ketoreductases (KREDs) use NADPH to deliver a hydride. Engineered variants (e.g., from Pichia or Lactobacillus) have expanded active sites to accommodate the "ortho-bulk."

Figure 2: Enzymatic Cofactor Recycling Loop

The reaction requires a cofactor recycling system (GDH/Glucose) to drive the equilibrium forward.

Biocatalysis Ketone 2,6-Dimethoxy Ketone Alcohol Chiral Alcohol (Product) Ketone->Alcohol Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP H- Transfer KRED KRED Enzyme (Catalyst) KRED->Ketone Catalyzes GDH Glucose Dehydrogenase (Recycling) Glucose Glucose GDH->Glucose Catalyzes Gluconate Gluconolactone Glucose->Gluconate Oxidation

Caption: Coupled enzymatic cycle. KRED reduces the substrate while consuming NADPH; GDH regenerates NADPH by oxidizing Glucose.

Step-by-Step Methodology
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add

    
    
    
    
    
    (cofactor stabilizer).
  • Cofactor Mix: Dissolve

    
     (1.0 g/L) and Glucose (1.5 eq relative to ketone).
    
  • Enzyme Charge: Add KRED (e.g., Codexis KRED-P1 series or Pichia derived) and GDH (Glucose Dehydrogenase) to the buffer.

  • Substrate Addition: Dissolve the ketone in DMSO or IPA (10% v/v of total volume) to aid solubility. Add to the aqueous mix.

    • Tip: If the substrate crashes out, add a surfactant like Triton X-100 (0.5%) to create an emulsion.

  • Reaction: Stir at 30°C at 250 rpm. Monitor pH; keep between 6.5–7.5 using 1M NaOH (gluconic acid byproduct lowers pH).

  • Extraction: After 24h, extract with Ethyl Acetate. The enzyme remains in the aqueous phase.

Expected Result: >95% Yield, >99% ee.

Comparative Data Analysis

FeatureChemical (CBS-Borane)Biocatalytic (KRED)Standard Hydrogenation (Ru)
Steric Tolerance HighVery High (Variant dependent)Low (Fails on 2,6-subst.)
Enantiomeric Excess 90–96%>99% <50% (often racemic)
Scalability Moderate (Safety issues with Borane)High (Aqueous, ambient temp)High
Cost High (Chiral catalyst + Borane)Low (at scale)Moderate
Workup Acid wash requiredPhase separationFiltration

Applications & Downstream Chemistry

Once synthesized, the 1-(2,6-dimethoxyphenyl)ethanol intermediate is a versatile building block.

  • Mitsunobu Inversion: The alcohol can be inverted to install nitrogen (azide) or sulfur nucleophiles with perfect stereocontrol.

    • Caution: The electron-rich ring makes the benzylic position prone to

      
       racemization under strong acidic conditions. Use buffered conditions.
      
  • Etherification: Protection as a benzyl ether creates a robust "chiral handle" for auxiliary-controlled additions.

  • Atropisomeric Drugs: In biaryl coupling (e.g., Suzuki), the chiral alcohol center can induce axial chirality in the neighboring ring system due to the restricted rotation caused by the 2,6-methoxy groups.

References

  • Biocatalytic Reduction of Hindered Acetophenones

    • Title: Enzymatic reduction of acetophenone derivatives with a benzil reductase
    • Source: Organic & Biomolecular Chemistry, 2011.
    • URL:[Link]

  • CBS Reduction Methodology

    • Title: Enantioselective Reduction of Ketones (Corey-Bakshi-Shibata Protocol).[1][2]

    • Source: Nature Protocols / BenchChem Technical Guides.
  • Iridium-Catalyzed Hydrogenation of Bulky Ketones

    • Title: Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
    • Source: MDPI Molecules, 2024.
    • URL:[Link]

  • Applications in Drug Synthesis (Propofol Analogs)

    • Title: Novel water soluble 2,6-dimethoxyphenyl ester derivatives with intravenous anaesthetic activity.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2003.
    • URL:[Link]

  • One-Pot Enzymatic Cascades (Syringaresinol)

    • Title: The Biocatalytic Synthesis of Syringaresinol from 2,6-Dimethoxy-4-allylphenol.[3]

    • Source: ACS Sustainable Chemistry & Engineering, 2018.
    • URL:[Link]

Sources

Methodological & Application

Preparation of bioactive flavones using 2,6-dimethoxy ethanol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of bioactive A-ring methoxylated flavones (e.g., Wogonin and Baicalein analogs) utilizing 2,6-dimethoxyacetophenone as the critical scaffold. While often referred to in precursor supply chains as the "ethanol" derivative (1-(2,6-dimethoxyphenyl)ethanol), the oxidation of this alcohol to the acetophenone is the requisite first step for the classic Claisen-Schmidt pathway. This guide provides a validated protocol for the selective demethylation, condensation, and oxidative cyclization required to yield high-purity flavones with potent anti-inflammatory and anticancer profiles.

Introduction & Strategic Rationale

Methoxylated flavones, particularly those substituted at the 5- and 7-positions (A-ring), exhibit superior metabolic stability and oral bioavailability compared to their polyhydroxy counterparts. The 2,6-dimethoxy substitution pattern on the starting acetophenone is structurally pivotal:

  • Bioactivity: It serves as the precursor for Wogonin (5,7-dihydroxy-8-methoxyflavone) and Oroxylin A , known for inhibiting NF-

    
    B signaling and inducing apoptosis in resistant cancer lines.
    
  • Synthetic Challenge: The steric hindrance of the ortho-methoxy groups requires precise conditions for the Claisen-Schmidt condensation. Furthermore, successful oxidative cyclization to the flavone core requires a free hydroxyl group at the 2'-position (chalcone numbering), necessitating a highly selective demethylation step often overlooked in standard protocols.

Note on Nomenclature: Users sourcing "2,6-dimethoxy ethanol" intermediates are typically handling 1-(2,6-dimethoxyphenyl)ethanol , a stable alcohol precursor that must be oxidized to 2,6-dimethoxyacetophenone to participate in aldol condensations. This protocol assumes the ketone form is active.

Critical Reaction Workflow (Graphviz)

The following diagram outlines the conversion of the ethanol/acetophenone intermediate into the bioactive flavone core.

FlavoneSynthesis Start 1-(2,6-dimethoxyphenyl)ethanol (Precursor) Ketone 2,6-Dimethoxyacetophenone (Active Scaffold) Start->Ketone Oxidation (PCC or Jones) Demethyl 2'-Hydroxy-6'-methoxyacetophenone (Activated Ketone) Ketone->Demethyl Selective Demethylation (BCl3 or AlCl3) Chalcone 2'-Hydroxy-6'-methoxychalcone (Intermediate) Demethyl->Chalcone Claisen-Schmidt (KOH/EtOH) Aldehyde Substituted Benzaldehyde (B-Ring Source) Aldehyde->Chalcone Flavone 5-Methoxyflavone / Wogonin Analog (Final Product) Chalcone->Flavone Oxidative Cyclization (I2/DMSO)

Caption: Step-wise synthetic pathway from the alcohol precursor to the cyclized flavone core.[1][2]

Detailed Experimental Protocols

Phase 1: Precursor Activation (Oxidation)

Skip this step if starting directly with 2,6-dimethoxyacetophenone. Objective: Convert 1-(2,6-dimethoxyphenyl)ethanol to 2,6-dimethoxyacetophenone.

  • Dissolve 10 mmol of the alcohol in anhydrous

    
     (DCM).
    
  • Add 1.5 equivalents of Pyridinium Chlorochromate (PCC) at 0°C.

  • Stir at room temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Filter through a silica pad and concentrate to yield the ketone.

Phase 2: Regioselective Demethylation (The "Key" Step)

Rationale: The Claisen-Schmidt condensation requires a free -OH group at the ortho position to facilitate the subsequent ring closure. 2,6-dimethoxyacetophenone is unreactive for cyclization until one methyl group is removed. Reagents: Boron Trichloride (


) or Aluminum Chloride (

).

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve 2,6-dimethoxyacetophenone (5 mmol) in 20 mL dry DCM.

  • Addition: Cool to -78°C (dry ice/acetone bath). Add

    
     (1M in DCM, 6 mmol) dropwise over 20 minutes.
    
    • Why: Low temperature prevents double demethylation.

  • Reaction: Stir at 0°C for 2 hours. The solution typically turns bright yellow (complex formation).

  • Quench: Pour into ice-water/HCl mixture. Extract with DCM.

  • Result: 2'-Hydroxy-6'-methoxyacetophenone .

Phase 3: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Couple the A-ring (acetophenone) with the B-ring (benzaldehyde).

ReagentEquivalentsRole
2'-Hydroxy-6'-methoxyacetophenone1.0Nucleophile
Substituted Benzaldehyde1.1Electrophile (B-Ring)
KOH (50% aq)5.0Catalyst
Ethanol (Absolute)SolventReaction Medium

Protocol:

  • Dissolve the acetophenone and benzaldehyde in Ethanol (10 mL/mmol).

  • Add 50% KOH dropwise at 0°C.

  • Stir at RT for 24–48 hours. The mixture will darken (deep orange/red).

  • Workup: Pour into ice water and acidify with 10% HCl to pH 3.

  • Isolation: Filter the precipitated Chalcone . Recrystallize from ethanol.

    • Validation: NMR should show trans-olefin protons (

      
       Hz) around 7.5–8.0 ppm.
      
Phase 4: Oxidative Cyclization to Flavone

Method: Iodine/DMSO mediated cyclization (High yield, mild conditions).

Protocol:

  • Dissolve the chalcone (1 mmol) in DMSO (5 mL).

  • Add Iodine (

    
    , 0.1 mmol, catalytic amount).
    
  • Heat at 130°C for 2–4 hours.

  • Mechanism: The iodine promotes the intramolecular Michael addition of the 2'-OH to the

    
    -unsaturated ketone, followed by oxidative dehydrogenation to form the chromone ring.
    
  • Purification: Pour into sodium thiosulfate solution (to remove excess iodine). Extract with EtOAc.[3][4] Purify via column chromatography.[3]

Bioactivity & Signaling Pathway Application

Synthesized 5-methoxy or 5,7-dihydroxy flavones (via further demethylation) are potent modulators of the NF-


B pathway.

Bioactivity Flavone Synthesized Flavone (Wogonin Analog) IKK IKK Complex Flavone->IKK Inhibits Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Nucleus Nuclear Translocation NFkB->Nucleus Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation Transcription

Caption: Mechanism of action: The flavone inhibits IKK, preventing NF-κB activation and cytokine release.[2]

Troubleshooting & Optimization

  • Issue: Low Yield in Chalcone Step.

    • Cause: Steric hindrance of the 6'-methoxy group.

    • Solution: Increase temperature to 60°C or use ultrasound assistance (sonication) to drive the condensation.

  • Issue: Incomplete Cyclization.

    • Cause: Wet DMSO or insufficient heat.

    • Solution: Ensure DMSO is dry; maintain 130°C. Alternatively, use

      
       in amyl alcohol (classic method) if 
      
      
      
      fails.
  • Issue: "2,6-Dimethoxy Ethanol" Confusion.

    • Clarification: If your starting material is liquid at RT and has an -OH stretch in IR but no Carbonyl, it is the alcohol. You must perform the Phase 1 oxidation.

References

  • Detsi, A., et al. (2009). "Green ultrasound-assisted synthesis of chalcones and their oxidative cyclization to flavones." Ultrasonics Sonochemistry. Link

  • Li, S., et al. (2011). "Synthesis and biological evaluation of wogonin derivatives as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Go, M. L., et al. (2005). "Chalcones: An update on cytotoxic and chemopreventive properties." Current Medicinal Chemistry. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Claisen-Schmidt conditions).
  • Horie, T., et al. (1998). "Syntheses of 5,7-dihydroxy-6,8-dimethoxyflavones." Chemical and Pharmaceutical Bulletin. Link

Sources

Application Note: One-Pot Synthesis of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the one-pot synthesis of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol , a critical chiral building block for pharmaceutical intermediates (e.g., P2X3 antagonists) and agrochemicals.

The guide focuses on two distinct "one-pot" methodologies:

  • Method A (Direct): Cryogenic Dichloromethylation using Lithium Amides.

  • Method B (Telescoped): Trichloromethylation followed by In-Situ Reductive Dechlorination.

Executive Summary & Strategic Rationale

The synthesis of


-dichloro- 

-hydroxy compounds is a pivotal transformation in medicinal chemistry, often serving as a precursor to epoxides, amino alcohols, and heterocycles. For the specific substrate 2,6-dimethoxybenzaldehyde , standard protocols are complicated by:
  • Steric Hindrance: The two ortho-methoxy groups create significant steric bulk, impeding nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The electron-rich nature of the ring reduces the electrophilicity of the aldehyde.

This guide details two "One-Pot" strategies designed to overcome these barriers. Method A utilizes the direct generation of the dichloromethyl anion (


) at cryogenic temperatures, offering the highest atom economy. Method B  employs a robust phase-transfer catalyzed (PTC) addition of chloroform followed by reductive dechlorination, ideal for larger-scale operations where cryogenic cooling is cost-prohibitive.

Method A: Cryogenic Direct Dichloromethylation

Mechanism: Nucleophilic addition of lithiodichloromethane (generated in situ) to the aldehyde.

Reaction Principle

Dichloromethane (DCM) is deprotonated by a bulky, non-nucleophilic base (LiTMP or LDA) at -78°C to form the thermolabile


-dichloro carbanion. This species acts as a nucleophile, attacking the carbonyl of the 2,6-dimethoxybenzaldehyde.

Why LiTMP? Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred over LDA for this substrate. The extreme steric bulk of LiTMP prevents competitive nucleophilic attack on the aldehyde and minimizes deprotonation of the methoxy groups.

Experimental Protocol

Reagents:

  • 2,6-Dimethoxybenzaldehyde (1.0 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous, 1.2 equiv)

  • LiTMP (generated in situ from 2,2,6,6-tetramethylpiperidine and n-BuLi) (1.1 equiv)

  • THF (anhydrous, solvent)

Step-by-Step Procedure:

  • Base Generation:

    • Flame-dry a 3-neck round-bottom flask (RBF) under Argon.

    • Add anhydrous THF (10 mL/mmol) and 2,2,6,6-tetramethylpiperidine (1.15 equiv).

    • Cool to 0°C . Dropwise add n-BuLi (2.5 M in hexanes, 1.15 equiv). Stir for 30 min to form LiTMP.

  • Anion Formation:

    • Cool the LiTMP solution to -78°C (dry ice/acetone bath).

    • Add anhydrous Dichloromethane (1.2 equiv) dropwise along the flask wall to pre-cool it. Critical: Maintain internal temp < -70°C to prevent carbene decomposition.

    • Stir for 20 minutes. The solution typically turns pale yellow.

  • Nucleophilic Addition:

    • Dissolve 2,6-dimethoxybenzaldehyde (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the reaction mixture over 15 minutes, maintaining -78°C.

    • Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench & Workup:

    • Quench the reaction at -78°C by adding a solution of Acetic Acid (2 equiv) in THF.

    • Allow the mixture to warm to room temperature (RT).

    • Dilute with saturated NH₄Cl solution and extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75-85%

Method B: Telescoped Trichloromethylation-Reduction

Mechanism: Phase-transfer catalyzed addition of


 followed by selective reductive dechlorination.
Reaction Principle

This method avoids cryogenic conditions. First, chloroform is deprotonated by NaOH under Phase Transfer Catalysis (PTC) to form the trichloromethyl anion, which adds to the aldehyde (Jocic-type reaction). Without isolation, the resulting trichloromethyl carbinol is reduced to the dichloro derivative using a metal reductant (e.g., Zn/AcOH or Mg/MeOH).

Experimental Protocol

Reagents:

  • 2,6-Dimethoxybenzaldehyde (1.0 equiv)[1][2]

  • Chloroform (CHCl₃) (Solvent & Reagent, excess)

  • KOH (50% aq. solution, 3.0 equiv)

  • TEBA (Triethylbenzylammonium chloride) (5 mol%)

  • Zinc Dust (Activated, 3.0 equiv)

  • Acetic Acid (AcOH) (Solvent for reduction)

Step-by-Step Procedure:

  • Trichloromethylation (Step 1):

    • In a RBF, mix 2,6-dimethoxybenzaldehyde (1.0 equiv) and TEBA (5 mol%) in Chloroform (5 mL/mmol).

    • Cool to 0°C .

    • Add 50% aq. KOH (3.0 equiv) dropwise with vigorous stirring.

    • Stir at 0°C for 2-4 hours. The mixture will become thick.

    • Checkpoint: TLC should show conversion to the trichloromethyl carbinol (more polar than aldehyde).

  • Solvent Swap (Telescoping):

    • Decant the organic layer and wash once with water to remove excess base.

    • Evaporate the chloroform roughly (do not dry completely; keep the residue).

    • Redissolve the residue immediately in Acetic Acid (5 mL/mmol).

  • Reductive Dechlorination (Step 2):

    • Cool the acetic acid solution to 10°C .

    • Add Activated Zinc Dust (3.0 equiv) portion-wise to control exotherm.

    • Stir at RT for 2 hours.

    • Mechanism:[2][3][4][5][6][7] Zn inserts into the C-Cl bond, followed by protonation, selectively removing one chlorine atom.

  • Workup:

    • Filter off excess Zinc through Celite.

    • Concentrate the filtrate.

    • Neutralize residue with saturated NaHCO₃ (Caution: foaming).

    • Extract with DCM, dry, and concentrate.

Expected Yield: 60-70% (Lower than Method A, but operationally simpler).

Data Presentation & Comparison

FeatureMethod A: Direct DichloromethylationMethod B: Telescoped Reduction
Reagents DCM, LiTMP, THFCHCl₃, KOH, TEBA, Zn, AcOH
Temperature -78°C (Cryogenic)0°C to RT
Atom Economy HighModerate (Loss of Cl)
Scalability Difficult (Cooling requirements)Excellent (Standard reactors)
Selectivity High (Direct formation)Moderate (Risk of over-reduction)
Safety Pyrophoric reagents (n-BuLi)Corrosive (KOH), Exothermic (Zn)

Visual Workflows

Figure 1: Reaction Mechanism & Pathway (Method A)

G Start 2,6-Dimethoxybenzaldehyde Intermediate Intermediate: Lithium Dichloromethoxide Start->Intermediate Reagent Dichloromethane (DCM) Base LiTMP (-78°C) Reagent->Base Deprotonation Base->Intermediate Nucleophilic Attack (:CHCl2⁻) Quench Acid Quench (AcOH) Intermediate->Quench Protonation Product Target: 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol Quench->Product Workup

Caption: Mechanistic pathway for the direct cryogenic dichloromethylation of 2,6-dimethoxybenzaldehyde.

Figure 2: Experimental Workflow (Method B)

G cluster_0 Step 1: Trichloromethylation cluster_1 Step 2: Reductive Dechlorination Mix Mix Aldehyde + CHCl3 + TEBA AddBase Add 50% KOH (0°C) Mix->AddBase React1 Stir 2-4h (PTC) AddBase->React1 Swap Solvent Swap to AcOH React1->Swap Decant & Evap AddZn Add Zn Dust (10°C) Swap->AddZn React2 Stir 2h (RT) AddZn->React2 End Purify React2->End Filter & Extract Start Start Start->Mix

Caption: Operational workflow for the telescoped phase-transfer synthesis and reduction.

Analytical Validation

To ensure the integrity of the synthesized product, the following NMR signatures must be verified. The 2,6-dimethoxy substitution pattern creates a distinct chemical environment.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20 - 6.50 (m, 3H, Ar-H): Aromatic protons.
      
    • 
       5.80 (d, J = 4.5 Hz, 1H, CH -OH): Benzylic proton. Note: Coupling constant depends on dihedral angle.
      
    • 
       6.10 (d, J = 4.5 Hz, 1H, CH Cl₂): Dichloromethyl proton. Distinctive doublet.
      
    • 
       3.85 (s, 6H, OCH ₃): Methoxy protons (singlet).
      
    • 
       3.20 (br s, 1H, OH): Hydroxyl proton (exchangeable).
      
  • QC Checkpoint:

    • If a singlet is observed around

      
       6.5-7.0 that does not couple, check for Trichloro  impurity (Method B incomplete reduction).
      
    • If the methoxy signal splits, check for rotational isomers or loss of symmetry (unlikely in this structure unless chiral resolution agents are present).

References

  • Taguchi, H., Yamamoto, H., & Nozaki, H. (1974). "A practical synthesis of polyhalomethyl-substituted alcohols and their derivatives." Journal of the American Chemical Society, 96(9), 3010–3011. Link

  • Wyvratt, M. J., & Hazen, G. G. (1988). "2,6-Dimethoxybenzaldehyde."[1][2][8][9] Organic Syntheses, Coll. Vol. 6, p.56. (Provides context on the stability of the starting material). Link

  • Mąkosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659–4662. (Foundational work on PTC dichloromethyl/trichloromethyl anions). Link

  • Imamoto, T., Kusumoto, T., Hatanaka, Y., & Yokoyama, M. (1982). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Tetrahedron Letters, 23(13), 1353-1356. (Alternative reductive coupling strategies). Link

Sources

Procedure for converting 2,2-dichloro ethanol derivatives to aldehydes

Application Note: Precision Synthesis of -Chloroaldehydes and Homologated Aldehydes via 2,2-Dichloroethanol Intermediates

Executive Summary

The conversion of 2,2-dichloroethanol derivatives (specifically 1,1-dichloro-2-alkanols) into aldehydes is a pivotal transformation in medicinal chemistry. It serves two primary strategic functions:

  • One-Carbon Homologation: Converting an aldehyde (

    
    ) to a chain-extended aldehyde (
    
    
    ).
  • Functionalization: Generating reactive

    
    -chloroaldehydes , which serve as versatile electrophiles for heterocycle synthesis (e.g., thiazoles, imidazoles) or precursors for chiral building blocks.
    

This guide details the Villieras-Tarhouni Protocol , a robust method utilizing dichloromethyllithium (

Mechanistic Insight & Rationale

The transformation relies on the unique reactivity of gem-dichloro epoxides . Unlike standard epoxides, these intermediates are highly unstable and undergo rapid rearrangement driven by the release of ring strain and the migration of the chlorine atom.

The Pathway
  • Nucleophilic Addition: Dichloromethyllithium adds to a carbonyl electrophile to form a 2,2-dichloroethanol derivative (alkoxide).

  • Epoxide Formation: An intramolecular

    
     displacement of one chlorine atom forms a transient 1,1-dichloroepoxide .
    
  • Rearrangement: The epoxide undergoes a 1,2-hydride shift (or alkyl migration, depending on substitution), opening the ring to yield an

    
    -chloroaldehyde .
    
  • Reductive Dehalogenation (Optional): If the target is the simple homologated aldehyde, the chlorine is removed via zinc/acetic acid reduction.

Pathway Visualization

GStartStarting Aldehyde(R-CHO)Inter12,2-DichloroethanolDerivative(R-CH(OH)-CHCl2)Start->Inter1LiCHCl2-78°CInter2gem-DichloroEpoxide(Transient)Inter1->Inter2Base (KOH/LiHMDS)CyclizationProduct1α-Chloroaldehyde(R-CHCl-CHO)Inter2->Product1Rearrangement(1,2-H Shift)FinalHomologatedAldehyde(R-CH2-CHO)Product1->FinalZn/AcOHReduction

Caption: Mechanistic flow from starting aldehyde to homologated product via the critical gem-dichloro epoxide rearrangement.

Experimental Protocol

Phase A: Synthesis of the 2,2-Dichloroethanol Derivative

Target: Generation of the dichloromethyl carbinol intermediate.

Reagents:

  • Starting Aldehyde (

    
     equiv)
    
  • Dichloromethane (

    
    ) (Solvent & Reagent)
    
  • LDA (Lithium Diisopropylamide) (

    
     equiv)
    
  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Solvent: Add anhydrous THF (

    
     mL/mmol) and anhydrous 
    
    
    (
    
    
    equiv).
    • Note:

      
       acts as the proton source for the anion.
      
  • Deprotonation: Cool the mixture to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature below -70°C to prevent carbene decomposition of

      
      .
      
  • Addition: Add the starting aldehyde (dissolved in minimal THF) dropwise to the

    
     solution.
    
  • Quench: Stir for 1 hour at -78°C, then quench with saturated

    
     solution.
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    , and concentrate.
    • Result: Crude 2,2-dichloroethanol derivative (usually sufficiently pure for the next step).

Phase B: Base-Mediated Rearrangement to -Chloroaldehyde

Target: Conversion of the alcohol to the aldehyde via the epoxide.

Reagents:

  • Crude 2,2-Dichloroethanol derivative

  • Base: Potassium Hydroxide (KOH) (powdered) or Sodium Hydride (NaH)

  • Solvent: Isopropanol (for KOH) or THF (for NaH)

Protocol:

  • Dissolution: Dissolve the crude alcohol in Isopropanol (

    
     M concentration).
    
  • Base Addition: Add powdered KOH (

    
     equiv) at 
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Observation: A precipitate (KCl) will form.

  • Monitoring: Monitor by TLC/LC-MS for the disappearance of the alcohol. The

    
    -chloroaldehyde product is often volatile; handle with care.
    
  • Isolation: Dilute with water, extract with

    
    , and concentrate carefully (avoid high vacuum if the product is volatile).
    
Phase C: Reduction to Homologated Aldehyde (Optional)

Target: Removal of the

Protocol:

  • Dissolve the

    
    -chloroaldehyde in Glacial Acetic Acid.
    
  • Add Zinc dust (

    
     equiv) in portions at room temperature.
    
  • Stir for 1 hour (exothermic reaction).

  • Filter off zinc, neutralize with

    
    , and extract.
    

Data Summary & Troubleshooting

Reagent Compatibility Table
ComponentRecommendationCritical Note
Solvent (Phase A) THF/EtherMust be anhydrous; water destroys

.
Base (Phase A) LDA or LiHMDS

-BuLi is too nucleophilic and may attack the

directly.
Temperature

to

Above

,

decomposes to chlorocarbene (

).
Base (Phase B) KOH/iPrOHProtic solvent assists in the specific rearrangement mechanism.
Common Failure Modes
  • Low Yield in Phase A: Usually caused by insufficient cooling. If the solution turns black, the carbene has formed and polymerized. Correction: Ensure internal temperature probe reads

    
     during LDA addition.
    
  • Incomplete Rearrangement: Steric bulk can hinder epoxide formation. Correction: Switch from KOH/iPrOH to

    
     to drive the reaction with a stronger base/solvent system.
    

References

  • Villieras, J., et al. "Synthesis of

    
    -chloroaldehydes and their derivatives from 1,1-dichloro-2-hydroxyalkanes." Bulletin de la Société Chimique de France, 1986.  (Verified Archive)
    
  • Takeda, T. "Modern Carbonyl Olefination." Wiley-VCH, 2004. (Chapter on gem-dichloro species).

  • Jing, Y., Daniliuc, C. G., & Studer, A. "Direct Conversion of Alcohols to

    
    -Chloro Aldehydes and 
    
    
    -Chloro Ketones."[1] Organic Letters, 2014, 16(18), 4932–4935. [Link]
  • West, M. S., et al.

    
    -Chloroaldehydes."[2] Organic Letters, 2019, 21(20), 8409–8413.[2] [Link]
    

Troubleshooting & Optimization

Overcoming steric hindrance in 2,6-dimethoxyphenyl reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Synthesis) Subject: Overcoming Steric & Electronic Barriers in 2,6-Dimethoxyphenyl Systems

Welcome to the Support Hub

You are likely here because your reaction failed. Working with the 2,6-dimethoxyphenyl (2,6-DMP) moiety is notoriously difficult. You are battling a "perfect storm" of two opposing forces:

  • Steric Fortress: The methoxy groups at C2 and C6 create a "conformational lock," shielding the C1 position from incoming catalysts and nucleophiles.

  • Electronic Deactivation: While methoxy groups are activating in electrophilic aromatic substitution (EAS), in palladium-catalyzed cross-couplings (like Buchwald-Hartwig or Suzuki), the electron-rich nature of the ring makes the C-X bond (where X = halide) stronger and harder to undergo oxidative addition. Conversely, as a boronic acid, the electron-rich ring accelerates hydrolytic decomposition (protodeboronation).

This guide ignores generic advice. We focus strictly on the protocols that crack this specific motif.

Module 1: The Suzuki-Miyaura Protocol

Issue: "My 2,6-dimethoxyphenylboronic acid is disappearing, but I see no product." Diagnosis: You are a victim of Rapid Protodeboronation .

Electron-rich, sterically hindered boronic acids (like 2,6-DMP) are kinetically unstable. Under basic, aqueous conditions (standard Suzuki), the C-B bond hydrolyzes faster than the palladium catalyst can transmetalate. The methoxy groups stabilize the protonated intermediate (sigma-complex), facilitating the loss of boron.

The Solution: The "Slow-Release" Strategy (MIDA Boronates)

Do not use the free boronic acid. Use an N-methyliminodiacetic acid (MIDA) boronate .[1][2][3]

  • Mechanism: MIDA boronates are sp3-hybridized and chemically inert. They do not undergo transmetalation or protodeboronation directly. Under specific hydrolytic conditions, they slowly release the active boronic acid.[4][5]

  • Why it works: The concentration of free boronic acid is kept low (steady state), favoring the cross-coupling cycle over the second-order decomposition pathway.

Protocol 1.1: MIDA Slow-Release Coupling

Applicable for coupling 2,6-dimethoxyphenyl MIDA boronate with aryl chlorides.

ComponentReagent/ConditionNotes
Boron Source 2,6-Dimethoxyphenyl MIDA boronate (1.2 - 1.5 equiv)Crucial: Do not use free acid.
Catalyst Pd-PEPPSI-IPent (2-4 mol%)See Note A below.
Base K₃PO₄ (3.0 equiv)Anhydrous, finely ground.
Solvent 1,4-Dioxane : H₂O (5:1 ratio)The water is necessary for MIDA hydrolysis.
Temp 60°C - 80°CHigher temps increase release rate.
Time 4 - 24 hoursMonitor via LCMS.

Note A (The Catalyst): Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are essentially useless here. You must use Pd-PEPPSI-IPent .[6] The "IPent" (Isopentyl) ligand provides a flexible steric bulk that accommodates the massive 2,6-DMP wall while preventing catalyst decomposition.

Visualizing the Failure Mode (Protodeboronation)

Protodeboronation BA 2,6-DMP Boronic Acid Boronate Boronate Anion (Tetrahedral) BA->Boronate + Base Base Base (OH-) Prot Protonation at C1 (Sigma Complex) Boronate->Prot H2O (Fast due to Methoxy stabilization) Coupling Pd-Catalyzed Product Boronate->Coupling Transmetalation (Slow if steric) Decomp 1,3-Dimethoxybenzene (Dead Product) Prot->Decomp Loss of B(OH)3

Caption: The "Race Condition." In 2,6-DMP systems, the red path (decomposition) is kinetically favored over the green path (coupling) unless MIDA boronates are used.

Module 2: Buchwald-Hartwig Amination

Issue: "I cannot couple an amine onto 2,6-dimethoxy-1-chlorobenzene." Diagnosis: The oxidative addition is slow (electron-rich ring), and the reductive elimination is blocked by the "ortho effect" (steric crowding).

The Solution: Flexible Bulk Ligands

You need a ligand that is bulky enough to force reductive elimination but flexible enough to allow the amine to approach the metal center.

Primary Recommendation:

  • For Primary Amines: BrettPhos or Pd-PEPPSI-IPent .

  • For Secondary Amines: RuPhos .

  • For Anilines: BrettPhos (specifically designed for primary anilines).[7]

Protocol 2.1: The "Bulky" Amination
  • Purge: Flame-dry your Schlenk tube. Oxygen is the enemy of these electron-rich phosphines.

  • Load:

    • Aryl Halide: 1.0 equiv

    • Amine: 1.2 equiv

    • Pre-catalyst: Pd-PEPPSI-IPent (2 mol%) OR Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) .

    • Base: NaOtBu (1.4 equiv) or LiHMDS (2.0 equiv). Use LiHMDS if your substrate has base-sensitive esters.

  • Solvent: Toluene or Dioxane (0.5 M concentration). High concentration helps.

  • Heat: 80°C - 110°C.

Troubleshooting Tip: If using BrettPhos, ensure your base is anhydrous. If using Pd-PEPPSI-IPent, you can often run this in air (technically), but for 2,6-DMP, stick to inert atmosphere to maximize yield.

Module 3: Lithiation & Functionalization

Issue: "I tried to lithiate 1,3-dimethoxybenzene to get the 2-position, but I got a mixture or the wrong regioisomer." Diagnosis: While the C2 position (between methoxys) is the most acidic (pKa ~36) due to the synergistic inductive effect, the resulting anion is extremely crowded. It often fails to react with large electrophiles, or the lithiation "slips" to the C4 position (kinetic vs. thermodynamic control).

Decision Matrix: How to generate the Nucleophile
Starting MaterialGoalMethod
1,3-Dimethoxybenzene Add Electrophile at C2 Direct Lithiation (n-BuLi). Risk: Steric block of electrophile.
1,3-Dimethoxybenzene Add Electrophile at C4 Blocked Lithiation . (Requires blocking C2 first, e.g., with TMS).
2-Bromo-1,3-dimethoxybenzene Add Electrophile at C2 Halogen-Lithium Exchange (t-BuLi). Preferred Method.
Protocol 3.1: The "Exchange" Method (Recommended)

Do not rely on direct deprotonation for critical steps. Start with 2-bromo-1,3-dimethoxybenzene .

  • Cool: THF solution to -78°C .

  • Exchange: Add t-BuLi (2.0 equiv). Note: n-BuLi is often too slow for this specific exchange at -78°C and leads to side reactions.

  • Wait: Stir for 30 mins at -78°C.

  • Quench: Add your electrophile (e.g., B(OMe)₃ to make the boronic ester).

  • Warm: Allow to warm to RT slowly.

Why this is better: Halogen-lithium exchange is faster than deprotonation and guarantees the position of the anion.

Decision Logic: Catalyst Selector

CatalystSelector Start Start: 2,6-DMP Coupling Type Reaction Type? Start->Type Suzuki Suzuki-Miyaura Type->Suzuki Buchwald Buchwald-Hartwig Type->Buchwald BoronStability Is Boronic Acid Stable? Suzuki->BoronStability AmineType Amine Type? Buchwald->AmineType Stable Yes (Rare) BoronStability->Stable Unlikely Unstable No (Standard 2,6-DMP) BoronStability->Unstable Sol_SPhos Use SPhos Pd G3 (Anhydrous) Stable->Sol_SPhos Sol_MIDA Use MIDA Boronate + Pd-PEPPSI-IPent Unstable->Sol_MIDA Preferred Unstable->Sol_SPhos Alternative Primary Primary / Aniline AmineType->Primary Secondary Secondary AmineType->Secondary Sol_Brett BrettPhos Pd G3 or Pd-PEPPSI-IPent Primary->Sol_Brett Sol_Ru RuPhos Pd G3 Secondary->Sol_Ru

Caption: Flowchart for selecting the correct catalytic system based on reaction type and substrate stability.

FAQ: Quick Troubleshooting

Q: Can I use Pd(PPh₃)₄ if I just add more catalyst? A: No. The cone angle of PPh₃ is too small to force the reductive elimination in these crowded systems, and the catalyst will die before turnover. You need bulky alkylphosphines (SPhos, XPhos) or NHC ligands (PEPPSI).

Q: My Suzuki reaction turns black immediately (Pd black precipitation). A: Your catalyst is decomposing. This usually means the oxidative addition is too slow or the transmetalation is stalled. Switch to Pd-PEPPSI-IPent , which is stabilized by the NHC ligand, or ensure your solvent is strictly degassed.

Q: Why use t-BuLi for the bromide exchange? Can't I use n-BuLi? A: You can, but n-BuLi requires higher temperatures (0°C) for efficient exchange on electron-rich rings, which risks "scrambling" (deprotonation at other sites). t-BuLi works at -78°C, freezing the regioselectivity.

References
  • Pd-PEPPSI-IPent Development

    • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[8] Angewandte Chemie International Edition, 2009.[6]

  • MIDA Boronates (Slow Release)

    • Burke, M. D., et al.[9] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.

  • Buchwald-Hartwig Ligand Selection

    • Buchwald, S. L., et al. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.
  • Protodeboronation Mechanisms

    • Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2014.

Sources

Technical Support Center: Synthesis of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The synthesis of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol presents a classic "perfect storm" of synthetic challenges: steric hindrance combined with nucleophile instability .[1]

The target molecule is synthesized via the nucleophilic addition of the dichloromethyl anion (


) to 2,6-dimethoxybenzaldehyde.
The Core Challenge: The "2,6-Effect"
  • Electronic Deactivation: The two methoxy groups are strong electron-donating groups (EDGs).[1] Through resonance, they increase the electron density at the carbonyl carbon, making it less electrophilic and sluggish to react.

  • Steric Shielding: The ortho-methoxy groups create a physical "cage" around the carbonyl.[1] The incoming nucleophile (

    
    ) is bulky.
    
  • Thermal Mismatch: To overcome the steric/electronic barrier, you theoretically need heat. However, the reagent (

    
    ) decomposes to dichlorocarbene (
    
    
    
    ) at temperatures above -60°C .[1]

The Solution: You must operate in a narrow "Goldilocks" kinetic window where the nucleophile survives long enough to penetrate the steric shield.

Diagnostic Workflow (Logic Map)

Before altering your protocol, use this logic map to diagnose the specific failure mode of your current experiment.

ReactionDiagnosis Start Analyze Crude NMR/TLC Result1 Starting Material (Aldehyde) > 80% Recovered Start->Result1 Result2 Complex Mixture / Tars Start->Result2 Result3 Clean Product but Low Yield (<30%) Start->Result3 Cause1 Nucleophile Decomposition (LiCHCl2 -> :CCl2) Result1->Cause1 Reagent died before attacking Cause2 Side Reaction: Cannizzaro or Polymerization Result2->Cause2 Base attacked aldehyde Cause3 Incomplete Conversion or Workup Loss Result3->Cause3 Kinetic stall Action1 Fix: Lower Temp to -78°C Increase reagent equivalents Cause1->Action1 Action2 Fix: Switch Base (LDA instead of BuLi) Check Solvent Dryness Cause2->Action2 Action3 Fix: Extend Reaction Time Optimize Quench pH Cause3->Action3

Figure 1: Diagnostic logic flow for identifying yield-limiting factors in dichloromethyl additions.

Optimized Experimental Protocol

This protocol uses Lithium Diisopropylamide (LDA) rather than


-BuLi directly.[1] 

-BuLi is nucleophilic and can attack the aldehyde or the aromatic ring.[1] LDA is non-nucleophilic and bulky, acting only as a base to deprotonate dichloromethane.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2,6-Dimethoxybenzaldehyde 1.0SubstrateMust be dry (azeotrope with toluene if needed).[2]
Dichloromethane (DCM) 3.0 - 4.0Reagent/SolventServes as the source of

.[1]
LDA (2.0 M in THF) 1.5 - 2.0BaseGenerates the anion.[1] Excess is required due to thermal loss.[1]
THF (Anhydrous) SolventSolventEssential for Li-species stability.[1]
Internal Thermometer N/ASensorCRITICAL: Do not rely on bath temp.[1]
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 3-neck round bottom flask under Argon flow.

  • Charge with anhydrous THF (concentration ~0.2 M relative to aldehyde) and anhydrous DCM (4.0 equiv).[1]

  • Cool to -78°C (Dry ice/Acetone). Ensure internal temperature reaches -75°C or lower.

Step 2: Nucleophile Generation (The "Pre-Cool" Method)

  • Add LDA solution dropwise via syringe pump over 20 minutes.

  • Observation: The solution may turn slightly yellow.

  • Wait: Stir for 30 minutes at -78°C. This generates

    
    .[1]
    
  • Warning: Do not let the temperature rise above -65°C. The reagent will degrade to a carbene and fail.[1]

Step 3: Substrate Addition

  • Dissolve 2,6-dimethoxybenzaldehyde in a minimum amount of anhydrous THF.

  • Add this solution dropwise to the reaction mixture, keeping the internal temp below -70°C.

  • Reasoning: A slow addition prevents localized heating (exotherm) which would kill the nucleophile.

Step 4: Reaction & Quench

  • Stir at -78°C for 2–3 hours. (Do not warm to RT yet).

  • Quench Cold: Add saturated aqueous

    
     (5 mL) while still at -78°C.
    
  • Why? If you warm up before quenching, the alkoxide intermediate can undergo a "retro-reaction," ejecting the dichloromethyl group and reverting to the starting material.

  • Allow to warm to room temperature after the quench is added.

Step 5: Workup

  • Extract with EtOAc (x3). Wash combined organics with water and brine.[1]

  • Dry over

    
     and concentrate.
    

Troubleshooting & FAQs

Q1: I recovered 90% starting material. What went wrong?

A: Your nucleophile decomposed before it could react.[1]

  • Diagnosis:

    
     is thermally unstable. If your internal temperature spiked (even to -50°C) during LDA addition, the reagent became dichlorocarbene (
    
    
    
    ) and did not react with the aldehyde.[1]
  • Fix: Use an internal thermometer.[1] Ensure the LDA addition is slow enough that the temp never exceeds -70°C. Consider using "Barbier Conditions" (add LDA to a mixture of Aldehyde + DCM) if the standard method fails, though this risks side reactions.[1]

Q2: The product is decomposing on the silica column.

A: Dichloromethyl carbinols can be sensitive to acid.[1]

  • Mechanism: The electron-rich dimethoxy ring stabilizes a benzylic cation, making the hydroxyl group prone to elimination or rearrangement in acidic conditions.[1]

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.[1] Elute with Hexane/EtOAc gradients.[1]

Q3: Can I use the Phase Transfer Catalysis (PTC) method (Chloroform/NaOH) instead?

A: Generally, no , for this specific substrate.[1]

  • Reason: The PTC method generates the dichloromethyl anion at the interface. While robust for simple aldehydes, the 2,6-dimethoxy steric bulk slows the reaction so much that the high concentration of NaOH often degrades the aldehyde (Cannizzaro reaction) or hydrolyzes the product before isolation.

  • Exception: If you lack -78°C facilities, you can try PTC with solid KOH and 18-crown-6 in THF at 0°C, but expect lower yields (30-40%).[1]

Q4: Why is the yield lower than the non-methoxy analog?

A: The "2,6-Effect."[1] The 2,6-dimethoxy groups push electron density into the ring and the carbonyl.[1] This makes the carbonyl carbon less positive (less attractive to the negative nucleophile).

  • Advanced Tip: Add LiCl (5.0 equiv) to the reaction mixture. Lithium salts can activate the carbonyl oxygen (Lewis acid activation) and disrupt the aggregation of LDA, making the nucleophile more "free" and reactive.

References

  • Hafner, A., et al. (2017).[1][3] "Dichloromethyllithium: Synthesis and Application in Continuous Flow Mode." Organic Letters, 19(4), 786–789.[1][3] Demonstrates the thermal instability of LiCHCl2 and the necessity of low-temperature control. [1]

  • Wiberg, K. B., et al. (1973).[1] "2,2-Dichloroethanol."[4] Organic Syntheses, Coll.[1][2][5][6] Vol. 5, p.365. Foundational procedure for handling dichloro-species.[1] [Source: Org.[1][3][5][6][7] Syn.]([Link]1]

  • Ushijima, S., et al. (2012).[1] "One-pot conversion of aromatic bromides into aromatic ethyl esters."[1] Tetrahedron, 68(24), 4701–4709.[1] Provides specific characterization and handling of 2,6-dimethoxybenzaldehyde derivatives. [1]

  • Taguchi, H., et al. (1974).[1] "A new synthesis of

    
    -chloro and 
    
    
    
    -dichloro ketones and aldehydes."[1] Journal of the American Chemical Society, 96(9), 3010.[1] Mechanistic background on the addition of lithium carbenoids to carbonyls. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-dimethoxybenzaldehyde, dichloromethane, and lithium diisopropylamide before handling.[1]

Sources

Preventing side reactions during reduction of 2,6-dimethoxy phenacyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the reduction of 2,6-dimethoxy phenacyl chloride (2-chloro-1-(2,6-dimethoxyphenyl)ethanone).

This substrate presents a "perfect storm" of difficulty:

  • Electronic Deactivation: The two ortho-methoxy groups are strong electron donors, making the carbonyl carbon less electrophilic and sluggish to reduce.

  • Steric Hindrance: The 2,6-substitution pattern blocks the trajectory of bulky reducing agents.

  • Labile C-Cl Bond: The

    
    -chloride is prone to reductive dechlorination or displacement.
    

Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The reduction of 2,6-dimethoxy phenacyl chloride to the corresponding chlorohydrin (alcohol) requires suppressing three primary side reactions:

  • Reductive Dechlorination: Loss of the chlorine atom (formation of the acetophenone).

  • Darzens Condensation (Epoxidation): Base-mediated closure of the chlorohydrin to an epoxide.

  • Over-reduction: Reduction of the aromatic ring (Birch-type) or C-Cl bond hydrogenolysis.

This guide provides three validated protocols (Chemical, Catalytic, and Enzymatic) to navigate these issues.

Module 1: Chemical Reduction (Luche Conditions)

Best for: Racemic synthesis, initial scale-up, and labs without high-pressure hydrogenation equipment.

The Mechanism & Logic

Standard NaBH


 reduction often fails or yields side products because the 2,6-dimethoxy groups deactivate the carbonyl. To compensate, chemists often heat the reaction, which triggers C-Cl bond cleavage.

The Solution: Use Luche Reduction (NaBH


 + CeCl

[1][2][3]·7H

O).
  • Causality: The Cerium(III) ion acts as a hard Lewis acid, coordinating selectively to the carbonyl oxygen. This increases the electrophilicity of the carbonyl (counteracting the methoxy donation) without activating the C-Cl bond.

  • Selectivity: It promotes 1,2-addition over competing pathways.

Validated Protocol
  • Dissolution: Dissolve 2,6-dimethoxy phenacyl chloride (1.0 eq) in MeOH (0.2 M).

    • Note: Do not use EtOH; MeOH is required for the rapid ligand exchange with borohydride.

  • Activation: Add CeCl

    
    ·7H
    
    
    
    O
    (1.1 eq). Stir for 15 mins at 0°C. Ensure the solution is fully homogeneous.
  • Reduction: Add NaBH

    
      (1.0 eq) portion-wise over 30 minutes at -10°C to 0°C .
    
    • Critical: Monitor internal temperature. Exotherms >5°C promote dechlorination.

  • Quench: Add 1M HCl dropwise until pH ~6. Do not make it strongly acidic (risk of ether cleavage).

Troubleshooting Table (Luche)
SymptomProbable CauseCorrective Action
TLC shows "fast" moving spot (Dechlorination) Reaction temperature too high or CeCl

omitted.
Maintain T < 0°C. Ensure CeCl

quality (it is hygroscopic; wet CeCl

is fine, but "clumped" old reagent may be inactive).
Reaction Stalls (<50% conv.) Electronic deactivation by methoxy groups.Do not heat. Add another 0.5 eq of CeCl

first, then 0.5 eq NaBH

. The Lewis Acid is the bottleneck, not the hydride.
Epoxide Formation pH became basic during workup.Quench with dilute acid.[4] Avoid bicarbonate washes if the product is sensitive; use brine/water.

Module 2: Asymmetric Transfer Hydrogenation (ATH)

Best for: Chiral synthesis (high ee%), Pharma intermediates.

The Mechanism & Logic

Using Ruthenium-based catalysts (e.g., Ru-Cl(p-cymene)[(R,R)-Ts-DPEN]) allows for high enantioselectivity. However, standard ATH conditions (Formic acid/Triethylamine 5:2) can be risky. If the amine concentration is too high, it acts as a base, deprotonating the newly formed alcohol and forcing the displacement of the chloride to form an epoxide.

Validated Protocol
  • Catalyst: Ru-Cl(p-cymene)[(R,R)-Ts-DPEN] (0.5 - 1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA).

  • Critical Ratio: Use a 5:2 molar ratio of HCOOH:TEA.

    • Why: This ensures the reaction medium remains acidic/buffered. If the ratio shifts to 1:1, the basicity increases, triggering epoxide formation.

  • Solvent: EtOAc or DCM (biphasic with the HCOOH/TEA mix) or DMF.

  • Temperature: 25°C.

Visualization: Reaction Pathways & Control

The following diagram illustrates how reaction conditions dictate the product outcome.

ReactionPathways Substrate 2,6-Dimethoxy Phenacyl Chloride CeCl3 Luche Conditions (CeCl3/NaBH4) Substrate->CeCl3 Activation Base Basic Conditions (High pH or Heat) Substrate->Base Hydride Attack Acid Acidic ATH (HCOOH > TEA) Substrate->Acid Ru-Catalysis Product Desired Chlorohydrin (Alcohol) CeCl3->Product Selective 1,2-Red Dechloro Side Product: Dechlorinated Ketone Base->Dechloro Direct Displacement Acid->Product High ee% Epoxide Side Product: Epoxide Product->Epoxide If pH > 8 (Intramolecular SN2)

Caption: Reaction pathway analysis. Green paths indicate controlled, desired transformations. Red paths indicate side reactions triggered by pH imbalance or thermal stress.

Module 3: Biocatalytic Reduction (KREDs)

Best for: Green chemistry, scale-up, >99% ee requirements.[5]

The Mechanism & Logic

Ketoreductases (KREDs) offer the highest selectivity. The steric bulk of the 2,6-dimethoxy group is the main challenge for enzyme binding pockets.

Troubleshooting Guide for Biocatalysis
  • Issue: Low Solubility. The substrate is lipophilic and crystalline.

    • Fix: Use a biphasic system (Butyl acetate/Buffer) or add 10-20% DMSO as a co-solvent. Most commercial KREDs tolerate up to 20% DMSO.

  • Issue: Enzyme Inhibition. The product (chlorohydrin) or the chloride ion can inhibit the enzyme.

    • Fix: Add a resin (e.g., Amberlite XAD-4) to the reaction mixture. The resin adsorbs the product as it forms, pulling the equilibrium forward and protecting the enzyme (In Situ Product Removal - ISPR).

FAQ: Frequently Asked Questions

Q1: Can I use LiAlH


 (Lithium Aluminum Hydride) to force the reaction? 
A: No.  LiAlH

is too aggressive. It will almost certainly cause reductive dechlorination (removing the Cl) or demethylation of the methoxy groups. Stick to Borohydride (with CeCl

) or catalytic methods.

Q2: My product racemizes during workup. Why? A: Phenacyl chlorides are prone to racemization via an epoxide intermediate or enolization if the pH is basic. Keep all workup solutions (brine, water) neutral or slightly acidic (pH 5-6). Avoid drying over basic agents like K


CO

; use Na

SO

instead.

Q3: Why is the 2,6-dimethoxy substrate so much slower than the 4-methoxy analog? A: The 2,6-position creates a "steric wall" blocking the carbonyl. Furthermore, the resonance donation from two oxygens significantly lowers the partial positive charge on the carbonyl carbon. You must be patient; increasing temperature to speed it up will only increase the activation energy for the side reactions (dechlorination).

References

  • Luche Reduction Selectivity: Gemal, A. L., & Luche, J. L. (1981).[2][6][7] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[2][7]

  • Stereoselective Reduction of Alpha-Chloro Ketones: Hamada, T., et al. (2002). Asymmetric Transfer Hydrogenation of α-Halo Ketones. Journal of the American Chemical Society.[2][7]

  • Biocatalytic Strategies: Huisman, G. W., et al. (2010). Practical biocatalytic reductions in pharmaceutical synthesis. Current Opinion in Chemical Biology.

  • Prevention of Dechlorination: Hayes, K. S. (2004). Industrial Processes for the Preparation of Optically Active Alcohol Intermediates. Chemical Reviews.

Sources

Technical Support Center: Resolution of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: chiral-res-2,6-DMP-001 Status: Active Guide Subject: Troubleshooting Enantiomeric Resolution of Hindered


-Dichloro Alcohols

Executive Summary & Molecule Profile

User Advisory: You are attempting to resolve a highly sterically hindered and electron-rich benzylic alcohol. The presence of two methoxy groups at the ortho (2,6) positions creates a "molecular wall" around the chiral center, while the dichloromethyl group adds significant bulk and inductive effects.

  • The Challenge: Standard enzymatic protocols (e.g., CAL-B at room temperature) often fail due to steric rejection.

  • The Risk: The electron-rich 2,6-dimethoxyphenyl ring stabilizes benzylic carbocations, making the chiral center prone to racemization under acidic conditions or high heat.

  • The Solution: This guide prioritizes Immobilized Polysaccharide HPLC for rapid analytical/semi-prep needs and Screened Lipase Kinetic Resolution for scale-up, utilizing specific acyl donors to overcome steric barriers.

Physicochemical Profile
ParameterCharacteristicImplication for Resolution
Sterics 2,6-Dimethoxy substitutionBlocks approach of standard resolving agents/enzymes.
Electronics Electron-donating ringIncreases lability of the C-O bond (racemization risk).
Solubility Moderate (Lipophilic)Soluble in alcohols/DCM; poor in pure hexane.
Stability Acid-sensitiveAvoid strong acidic mobile phases or workups.

Decision Matrix: Selecting Your Protocol

Before starting, determine your scale and purity requirements. Use the flowchart below to select the correct module.

ResolutionStrategy Start START: Racemic Mixture (~1-10g Scale) ScaleCheck Is Scale > 10g? Start->ScaleCheck HPLC_Path Method A: Chiral HPLC/SFC (High Purity, Fast) ScaleCheck->HPLC_Path No (<10g) Enz_Path Method B: Kinetic Resolution (Lower Cost, Scalable) ScaleCheck->Enz_Path Yes (>10g) ColumnSel Select Immobilized Column (IA, IC, ID) HPLC_Path->ColumnSel Solvent Mobile Phase: Hexane/IPA or CO2/MeOH ColumnSel->Solvent EnzymeSel Screen Lipases: PSL (Pseudomonas) > CAL-B Enz_Path->EnzymeSel AcylDonor Acyl Donor: Vinyl Acetate (Irreversible) EnzymeSel->AcylDonor

Figure 1: Strategic decision tree for resolving hindered benzylic alcohols.

Module A: Chiral HPLC/SFC (Analytical & Prep)

Primary Recommendation: Due to the steric bulk of the 2,6-dimethoxy group, "coated" phases (like OD-H) may degrade if you need strong solvents (like DCM) to dissolve the sample. Immobilized phases are strictly recommended.

Protocol: High-Performance Separation
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10 to 85:15).

    • Note: Avoid Ethanol if peak shape is broad; IPA often provides better resolution for hindered alcohols.

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).

  • Detection: UV @ 254 nm or 280 nm (Aromatic absorption).

Troubleshooting Guide: HPLC
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Hydrogen bonding with silanols.Add 0.1% Diethylamine (DEA) to the mobile phase to mask silanols.
No Separation (Single Peak) Chiral recognition failure.Switch from Amylose (IA) to Cellulose (IC/ID). The 2,6-substituents may fit better in the cellulose groove.
Sample Precipitates Poor solubility in Hexane.Use DCM or THF as a co-solvent. Warning: Only safe on Immobilized columns (IA, IC, ID).
Ghost Peaks Acetal formation.[1][2]Do not use alcohols if using an acid additive. Ensure sample solvent matches mobile phase.

Module B: Enzymatic Kinetic Resolution (Scalable)

Scientific Rationale: Lipases catalyze the transesterification of one enantiomer (usually R) much faster than the other.[3] However, the 2,6-dimethoxy group creates massive steric hindrance.

  • Standard CAL-B (Novozym 435) may be too slow.

  • Recommendation: Use Pseudomonas stutzeri lipase (PSL) or Burkholderia cepacia lipase (PS-C), which possess larger active site pockets capable of accommodating bulky ortho-substituted rings.

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve 1.0 eq of Racemic Alcohol in Toluene (0.1 M concentration).

    • Add 3.0 eq of Vinyl Acetate (Acyl donor).

    • Add Lipase PS-C (Amano) or Lipase TL (immobilized on Celite/diatomaceous earth).

    • Critical: Add molecular sieves (4Å) to ensure anhydrous conditions.

  • Incubation:

    • Shake at 40°C (Do not exceed 50°C to preserve enzyme stability).

    • Monitor by chiral HPLC every 4 hours.

  • Termination:

    • Stop when conversion reaches 49-50% .

    • Filter off the enzyme (can be recycled).

  • Separation:

    • The mixture now contains (S)-Alcohol (unreacted) and (R)-Acetate (product).

    • Separate via Flash Chromatography (Silica Gel).

      • Eluent: Hexane:EtOAc (gradient 95:5 to 80:20). The acetate elutes much faster than the free alcohol.

Troubleshooting Guide: Enzymatic Resolution
IssueDiagnosisSolution
Reaction Stalls < 10% Enzyme cannot accommodate the 2,6-bulk.Switch to Lipase AK (Pseudomonas fluorescens) or Lipase PS . Increase Temp to 45°C.
Reaction is Too Slow (>72h) Low acyl donor activity.Switch from Vinyl Acetate to Isopropenyl Acetate . It is more reactive and prevents acetaldehyde inhibition.
Low Enantioselectivity (E < 20) Non-specific binding.Lower temperature to 25°C (trade-off: slower rate). Change solvent to MTBE or Diisopropyl Ether .
Racemization of Product Benzylic cation formation.Ensure the reaction medium is neutral. Avoid acidic resins.

Module C: Chemical Derivatization (The "Nuclear Option")

If enzymes fail due to extreme steric hindrance, you must use chemical derivatization with a potent chiral acylating agent.

Why this works: Chemical reagents (Acid Chlorides) are smaller and more reactive than enzyme active sites.

  • Reagent: Use (S)-(+)-Mosher's Acid Chloride (MTPA-Cl).

    • Note: Standard carboxylic acids + EDC coupling will fail due to the 2,6-dimethoxy sterics. You need the high reactivity of the acid chloride.

  • Conditions:

    • Solvent: Pyridine or DCM/DMAP.

    • Temp: Reflux may be required (Check stability).

  • Separation: The resulting diastereomers (S,S and R,S) have different physical properties and can be separated on achiral silica gel or via fractional crystallization.

Frequently Asked Questions (FAQ)

Q: Can I use crystallization to resolve this without chromatography? A: Direct crystallization of the racemate is rare. However, if you form the Mosher ester (Module C) or a Camphanic ester , the resulting diastereomers often crystallize nicely because the dichloromethyl group aids in crystal packing. Check the Cambridge Structural Database (CSD) for "2,6-dichloro" analogs as a reference for packing tendencies.

Q: My chiral HPLC column pressure is increasing. Why? A: The 2,2-dichloro moiety can be reactive. If your sample contains trace amines or strong bases, it might polymerize or react with the column matrix. Ensure your sample is filtered (0.2 µm) and the mobile phase is buffered if necessary.

Q: Why do I see decomposition during GC analysis? A:


-dichloro alcohols are thermally sensitive. At high GC injector port temperatures (>250°C), they can eliminate HCl to form the enol ether or epoxide. Use HPLC  for purity checks, not GC.

References

  • Lipase Specificity for Hindered Alcohols

    • Kim, M.-J., et al. "Highly Enantioselective Dynamic Kinetic Resolution of 1,2-Diarylethanols by a Lipase-Ruthenium Couple."[1] Organic Letters, vol. 10, no.[1] 7, 2008, pp. 1295–1298.

    • Relevance: Establishes Pseudomonas lipases (PSL)
  • Chiral HPLC of Hindered Aromatics

    • Chiral Technologies.[4][5] "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF."

    • Relevance: Defines solvent compatibility for immobilized columns required for solubility of hindered arom
  • Chemical Derivatization Principles

    • Hoye, T. R., et al. "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, vol. 2, 2007, pp. 2451–2458.
    • Relevance: Protocol for resolving sterically hindered alcohols using MTPA-Cl.
  • Structural Analogs (Crystallography)

    • Nasirullah, et al. "2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol."[6] Acta Crystallographica Section E, vol. 67, 2011.

    • Relevance: Demonstrates the crystallinity and structural behavior of 2,6-substituted/dichloro-ethanol deriv

Sources

Validation & Comparative

Comparative Reactivity & Stability Profile: 2,6- vs. 3,4-Dimethoxyphenethyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2,6-dimethoxy and 3,4-dimethoxy ethanol derivatives. This analysis focuses on the structural, electronic, and metabolic implications of these substitution patterns for drug discovery and organic synthesis.

Executive Summary: The "Shield" vs. The "Target"

In medicinal chemistry and synthetic applications, the positional isomerism of dimethoxy substituents on a phenethyl alcohol core dictates two distinct chemical behaviors.

  • 3,4-Dimethoxy (Veratryl) Motif: Represents an "Exposed Target." It is electronically activated, sterically accessible, and highly prone to metabolic oxidation (O-demethylation) and electrophilic aromatic substitution (EAS). It is a classic pharmacophore but carries a liability for reactive metabolite formation (quinones).

  • 2,6-Dimethoxy Motif: Represents a "Steric Shield." The methoxy groups create a "molecular gate" around the side chain (C1 position). This motif forces the side chain into orthogonal conformations, resists proximal metabolic attack, and alters the regioselectivity of electrophilic substitution to the meta positions relative to the side chain.

Structural & Electronic Topography

To understand the reactivity differences, one must visualize the steric and electronic zones defined by the methoxy groups.

The Steric Gating Effect

In the 2,6-isomer , the two methoxy groups flank the ethanol side chain. This creates significant steric strain (A-strain), often forcing the side chain out of the plane of the aromatic ring to minimize repulsion between the methoxy oxygens and the benzylic methylene protons. This "locking" effect can increase receptor selectivity but complicates substitution at the benzylic position.

In the 3,4-isomer , the C1 position is open. The side chain enjoys free rotation, and the C6 position (ortho to the side chain) is electronically activated and sterically accessible.

Electronic Activation Map (DOT Visualization)

The following diagram illustrates the "Hot Zones" for electrophilic attack and metabolic vulnerability.

ReactivityMap cluster_34 3,4-Dimethoxy (Veratryl) High Reactivity / Metabolic Liability cluster_26 2,6-Dimethoxy Steric Shielding / Meta-Activation node34 C1 (Side Chain) C6 (Reactive Ortho) C3/C4 (Metabolic Soft Spot) react34 EAS Attack (Nitration/Halogenation) react34->node34:c6 metab34 CYP450 O-Demethylation metab34->node34:c34 node26 C1 (Shielded Gate) C3/C5 (Activated Meta) C2/C6 (Steric Block) shield Steric Protection shield->node26:c1 react26 EAS Attack (C3/C5 Only) react26->node26:c35

Caption: Comparative reactivity map. Red arrows indicate high susceptibility to reaction/metabolism in the 3,4-isomer. Blue T-bars indicate steric blocking in the 2,6-isomer.

Detailed Reactivity Comparison

Electrophilic Aromatic Substitution (EAS)
  • 3,4-Dimethoxy: The ring is highly activated. The directing effects of the alkyl group (weakly ortho/para) and the methoxy groups (strongly ortho/para) reinforce each other at Position 6 .

    • Outcome: Mono-substitution occurs rapidly at C6. Over-reaction (poly-substitution) is common if stoichiometry is not strictly controlled.

  • 2,6-Dimethoxy: The C1 (ipso) and C2/C6 positions are blocked. The methoxy groups direct ortho/para to themselves, which corresponds to the C3 and C5 positions of the ring (meta to the ethanol chain).

    • Outcome: Substitution is highly regioselective for C3. The reaction is slower than the 3,4-isomer due to the "crowding" of the transition state, but the product is cleaner (less isomer mixture).

Metabolic Stability (ADME)
  • 3,4-Dimethoxy: This is a classic substrate for CYP450 enzymes. The exposed methoxy groups are easily O-demethylated to form a catechol (3,4-dihydroxy).

    • Risk:[1] Catechols can be oxidized to o-quinones, which are Michael acceptors capable of covalent binding to proteins (toxicity) or DNA.

  • 2,6-Dimethoxy: The steric bulk of the methoxy groups hinders the approach of the CYP450 Iron-Oxo species to the ether oxygen. Furthermore, if demethylation occurs, the resulting phenol is less likely to form a quinone because the para position is blocked by a proton (requiring difficult oxidation) rather than an oxygen.

    • Advantage:[2] Higher metabolic half-life (

      
      ) and reduced toxic metabolite formation.
      
Quantitative Data Summary
Feature3,4-Dimethoxyphenethyl alcohol2,6-Dimethoxyphenethyl alcohol
Electronic Character Electron Rich (Donor)Electron Rich (Donor)
Primary EAS Site C6 (Ortho to chain)C3 / C5 (Meta to chain)
Steric Hindrance (C1) Low (Free rotation)High (Restricted rotation)
Metabolic Liability High (O-demethylation

Quinone)
Low/Moderate (Steric protection)
pKa (Phenol analog) ~10.0 (if demethylated)~9.4 (if demethylated - more acidic)
Physical State Liquid / Low melt solidCrystalline Solid

Experimental Protocols

The following protocols validate the reactivity differences described above.

Protocol A: Regioselective Bromination (EAS Test)

This protocol demonstrates the "C6 vs. C3" directing effect.

Objective: Synthesize the mono-bromo derivative to determine regioselectivity.

  • Preparation: Dissolve 1.0 mmol of the substrate (3,4- or 2,6-dimethoxyphenethyl alcohol) in 5 mL of glacial acetic acid.

  • Bromination: Add 1.05 mmol of N-Bromosuccinimide (NBS) portion-wise over 10 minutes at 0°C.

  • Reaction: Stir at room temperature.

    • 3,4-Isomer: Reaction completes in <30 mins. (Fast)

    • 2,6-Isomer: Reaction requires 2–4 hours. (Slow due to sterics)

  • Quench: Pour into ice water (20 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Analysis (NMR Validation):

    • 3,4-Product: Look for two singlets in the aromatic region (para protons at C2 and C5). The bromine is at C6.

    • 2,6-Product: Look for a doublet (J ~ 9 Hz) pattern. The symmetry is broken; bromine enters at C3.

Protocol B: Microsomal Stability Assay (Metabolic Test)

This protocol quantifies the "Steric Shield" effect on metabolism.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Incubation:

    • Substrate concentration: 1 µM (in phosphate buffer, pH 7.4).

    • Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quench: Add 150 µL cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent peak.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
    • Expectation: The 2,6-isomer will exhibit a significantly longer

      
       (>60 min) compared to the 3,4-isomer (<20 min).
      

Metabolic Pathway Diagram

The following Graphviz diagram illustrates the divergent metabolic fates, highlighting the toxicity risk of the 3,4-isomer.

Metabolism Start34 3,4-Dimethoxy Substrate Catechol Catechol Intermediate (3,4-dihydroxy) Start34->Catechol CYP450 (Fast) Start26 2,6-Dimethoxy Substrate StableMet Stable Phenol (2-hydroxy-6-methoxy) Start26->StableMet CYP450 (Slow/Hindered) Quinone o-Quinone (TOXIC ELECTROPHILE) Catechol->Quinone Oxidation Excretion Glucuronidation & Excretion StableMet->Excretion Phase II

Caption: Metabolic fate comparison. The 3,4-pathway leads to potential toxicity via quinones, while the 2,6-pathway is hindered and favors stable excretion.

References

  • Regioselectivity in Electrophilic Aromatic Substitution

    • Title: A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors.
    • Source: ResearchG
    • URL:

  • Metabolic Stability & Drug Design

    • Title: Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (PubMed)
    • URL:

  • Steric Effects in 2,6-Disubstituted Systems

    • Title: Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines.[3][4]

    • Source: Frontiers in Pharmacology
    • URL:

  • Physical Properties & Synthesis

    • Title: 2,6-Dimethoxyphenol Chemical Properties and Structure.[3][5]

    • Source: BenchChem[6]

    • URL:

Sources

Mass spectrometry fragmentation pattern of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

Executive Summary & Structural Context

2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol (C₁₀H₁₂Cl₂O₃, MW: 251.11 Da) represents a critical structural motif often encountered as a synthetic intermediate or degradation impurity in the development of methoxy-substituted aromatic pharmaceuticals. Its unique architecture—combining a highly electron-rich 2,6-dimethoxybenzene core with an electron-withdrawing dichloromethyl carbinol side chain—creates a distinct mass spectrometric fingerprint.

This guide provides a definitive analysis of its fragmentation mechanics, differentiating it from structural analogs (e.g., mono-methoxy or mono-chloro variants) to ensure precise identification in complex matrices.

Fragmentation Mechanics: The Primary Pathways

The fragmentation of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by the interplay between the stabilizing effect of the methoxy groups and the lability of the chlorinated side chain.

Alpha-Cleavage (The Diagnostic Event)

The most dominant pathway is the alpha-cleavage adjacent to the hydroxyl group. The radical cation formed at the oxygen atom induces homolytic fission of the C1–C2 bond.

  • Mechanism: The bond between the benzylic carbon (C1) and the dichloromethyl group (C2) breaks.

  • Result: The charge is retained on the aromatic fragment due to resonance stabilization by the ortho-methoxy groups, generating a stable 2,6-dimethoxybenzyl oxonium ion at m/z 167 .

  • Neutral Loss: The dichloromethyl radical (•CHCl₂) is lost.

Dehydration & Dehydrohalogenation

Secondary pathways involve the elimination of small neutral molecules, characteristic of benzylic alcohols.

  • Loss of Water [M - 18]⁺: Formation of a styrene-like cation at m/z 232/234/236 .

  • Loss of HCl [M - 36]⁺: Interaction between the hydroxyl proton and a chlorine atom leads to the elimination of HCl, yielding an epoxide or ketone intermediate at m/z 214/216 .

Secondary Fragmentation of the Base Peak

The m/z 167 ion further fragments via the loss of formaldehyde (CH₂O, 30 Da) from the methoxy groups, producing a characteristic ion at m/z 137 .

Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation tree, highlighting the transition from the parent molecular ion to the diagnostic fragments.

FragmentationPathways Parent Molecular Ion [M]+ (m/z 250, 252, 254) C10H12Cl2O3 BasePeak Diagnostic Base Peak [Ar-CH=OH]+ (m/z 167) Stable Oxonium Ion Parent->BasePeak Alpha-Cleavage Dehydration [M - H2O]+ (m/z 232, 234) Styrene-like Cation Parent->Dehydration Thermal/EI Elimination DeHCl [M - HCl]+ (m/z 214, 216) Epoxide/Ketone Parent->DeHCl 1,3-Elimination SecFrag Secondary Fragment [m/z 167 - CH2O] (m/z 137) BasePeak->SecFrag - CH2O (30 Da) Neutral1 Loss of •CHCl2 Neutral2 Loss of H2O

Figure 1: Mechanistic fragmentation tree of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol showing the primary alpha-cleavage and secondary elimination pathways.

Comparative Analysis: Differentiating from Analogs

To validate the identity of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol, it must be distinguished from closely related impurities. The table below compares its MS performance against two common structural analogs.

Table 1: Diagnostic Ion Comparison
FeatureTarget Compound (2,6-Dimethoxy)Analog A (2-Methoxy / Mono-substituted)Analog B (2-Chloro-1-(2,6-dimethoxyphenyl)ethanol)
Molecular Ion (M⁺) m/z 250 (Cl₂ pattern: 9:6:1)m/z 220 (Cl₂ pattern: 9:6:1)m/z 216 (Cl₁ pattern: 3:1)
Base Peak (Alpha-Cleavage) m/z 167 (High Stability)m/z 137 (Moderate Stability)m/z 167 (Identical Base Peak)
Differentiation Key High abundance of m/z 167 + Cl₂ isotope pattern in parent.Shift in base peak mass (-30 Da).Isotope Pattern: Target has M, M+2, M+4. Analog B has only M, M+2.
Secondary Fragment m/z 137 (Loss of CH₂O from 167)m/z 107 (Loss of CH₂O from 137)m/z 137 (Same pathway)

Analysis:

  • Vs. Mono-methoxy: The target is easily distinguished by the mass shift of +30 Da in both the parent and the base peak.

  • Vs. Mono-chloro: The base peak (m/z 167) is identical because the side chain is lost. Differentiation relies entirely on the Molecular Ion isotope pattern. The target shows a characteristic Cl₂ cluster (m/z 250, 252, 254), whereas Analog B shows a Cl₁ cluster (m/z 216, 218).

Experimental Protocol: Optimization for Identification

To achieve the fragmentation described above, the following LC-MS/MS or GC-MS parameters are recommended.

Protocol: Structural Confirmation Workflow
  • Ionization Source:

    • ESI (Positive Mode): Use for high sensitivity. The [M+H]⁺ ion is often unstable; look for [M+NH₄]⁺ or [M+Na]⁺ adducts if the protonated molecule dehydrates rapidly.

    • EI (70 eV): Preferred for structural elucidation (GC-MS). Provides the rich fragmentation pattern described in Section 2.

  • Source Parameters (ESI):

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 20-30 V (Keep low to preserve the Molecular Ion; higher voltages will induce premature alpha-cleavage).

    • Source Temp: 120°C (Minimize thermal degradation).

  • Collision Energy (CID):

    • Step 1 (Low Energy, 10-15 eV): Isolate m/z 250/252. Observe loss of H₂O (m/z 232).

    • Step 2 (Medium Energy, 20-35 eV): Induce alpha-cleavage to generate the diagnostic m/z 167 ion.

    • Step 3 (High Energy, >40 eV): Fragment m/z 167 to m/z 137 and m/z 122 (loss of methyl).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms in benzylic alcohols).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Detailed isotope patterns for chlorinated compounds).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Mechanisms of methoxy-group rearrangements).
  • NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library. (General reference for fragmentation of 2,6-dimethoxybenzyl derivatives).

Sources

A Comparative Guide to the Infrared Spectroscopy of 2,2-Dichloro Alcohols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. Halogenated compounds, particularly those with functionalities like alcohols, play a significant role in medicinal chemistry and materials science. Among these, 2,2-dichloro alcohols present a unique analytical challenge due to the electronic influence of the geminal dichloro group on the molecule's vibrational properties. This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 2,2-dichloro alcohols, comparing them with simple alcohols and outlining alternative analytical methodologies.

The Inductive Effect: How Dichlorination Skews the Spectrum

The presence of two highly electronegative chlorine atoms on the carbon adjacent to the hydroxyl group (the α-carbon) creates a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds, influencing the electron density around the O-H and C-O bonds and, consequently, their vibrational frequencies in an IR spectrum. Understanding this electronic perturbation is key to accurately interpreting the spectra of 2,2-dichloro alcohols.

Decoding the IR Spectrum of 2,2-Dichloro Alcohols: A Peak-by-Peak Analysis

The IR spectrum of a 2,2-dichloro alcohol is best understood by comparing it to a simple primary alcohol, such as ethanol. The most significant deviations are observed in the O-H and C-O stretching frequencies.

The O-H Stretch: A Tale of Two Effects

In a condensed phase (e.g., a neat liquid or a concentrated solution), alcohols exhibit a characteristic broad absorption band for the hydrogen-bonded O-H stretch, typically in the range of 3200-3500 cm⁻¹.[1][2] The broadness of this peak is a direct consequence of the varying degrees of hydrogen bonding within the sample.[3][4]

For 2,2-dichloro alcohols, the strong inductive effect of the two chlorine atoms makes the hydroxyl proton more acidic. This enhanced acidity leads to stronger hydrogen bonding, which would typically shift the O-H stretching frequency to a lower wavenumber (a redshift). However, the electron-withdrawing effect also strengthens the O-H bond itself, which would shift the frequency to a higher wavenumber (a blueshift). The interplay of these two opposing effects determines the final position of the O-H stretch.

Analysis of the gas-phase IR spectrum of 2,2-dichloroethanol from the National Institute of Standards and Technology (NIST) database shows a prominent O-H stretching band.[5] In the condensed phase, this peak is expected to be broad and may be slightly shifted compared to unsubstituted alcohols.

The C-O Stretch: A Clear Shift to Higher Frequencies

The C-O stretching vibration in primary alcohols typically appears as a strong band in the 1050-1260 cm⁻¹ region.[1][6] The inductive effect of the α-dichloro substitution significantly impacts this vibration. The electron-withdrawing chlorine atoms shorten and strengthen the C-O bond, leading to an increase in the force constant of the bond. According to Hooke's Law, a higher force constant results in a higher vibrational frequency.

Consequently, the C-O stretching peak for a 2,2-dichloro alcohol is expected to shift to a higher wavenumber compared to its non-halogenated counterpart. This shift is a reliable diagnostic indicator for the presence of the 2,2-dichloro substitution pattern.

The C-Cl Stretches: A Window into the Fingerprint Region

The presence of chlorine atoms gives rise to C-Cl stretching vibrations, which are typically found in the fingerprint region of the IR spectrum, between 550 and 850 cm⁻¹.[6][7] For a geminal dichloride (two chlorine atoms on the same carbon), one would expect to see symmetric and asymmetric stretching modes. These bands can be strong but may be difficult to assign definitively without comparative analysis and computational modeling due to the complexity of the fingerprint region.[8]

Comparative Spectral Data

The following table summarizes the expected characteristic IR absorption peaks for a simple primary alcohol (ethanol) and a 2,2-dichloro alcohol (2,2-dichloroethanol), based on established spectral data.

Vibrational Mode Ethanol (Typical Range) 2,2-Dichloroethanol (Expected/Observed) Reason for Difference
O-H Stretch (H-bonded)3200-3500 cm⁻¹ (broad, strong)[1][2]~3300-3600 cm⁻¹ (broad, strong)Competing effects of increased bond strength and stronger hydrogen bonding.
C-H Stretch (sp³)2850-3000 cm⁻¹ (strong)2850-3000 cm⁻¹ (medium-strong)Generally less affected by substitution on the adjacent carbon.
C-O Stretch1050-1260 cm⁻¹ (strong)[1][6]Shifted to a higher frequency (e.g., >1100 cm⁻¹)Strong inductive effect of two chlorine atoms strengthens the C-O bond.
C-Cl StretchesN/A550-850 cm⁻¹ (medium-strong)[6][7]Presence of C-Cl bonds. Expect symmetric and asymmetric stretches.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of a 2,2-dichloro alcohol, proper sample preparation is crucial. For liquid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward and requires minimal sample preparation.

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Apply a small drop of the 2,2-dichloro alcohol sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: If your ATR accessory has a pressure arm, apply consistent pressure to ensure good contact between the liquid sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination of subsequent samples.

A Broader Analytical Perspective: Beyond IR Spectroscopy

While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of 2,2-dichloro alcohols relies on a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the carbon bearing the hydroxyl group (-CH₂OH) in a 2,2-dichloro alcohol will be significantly deshielded due to the electronegativity of the adjacent chlorine atoms and the oxygen atom. This will result in a downfield chemical shift. The proton on the dichloromethyl group (-CHCl₂) will also exhibit a characteristic downfield shift.

  • ¹³C NMR: The carbon atom bonded to the two chlorine atoms (the α-carbon) will experience a substantial downfield shift in the ¹³C NMR spectrum due to the strong deshielding effect of the halogens. A ¹³C NMR spectrum for 2,2-dichloroethanol is available for reference.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule. For 2,2-dichloro alcohols, two primary fragmentation pathways are expected:

  • α-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule (M-18 peak).

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 and M+4 peaks for fragments containing two chlorine atoms, providing a definitive signature for the presence of the dichloro moiety.

Conclusion

The IR spectrum of a 2,2-dichloro alcohol is distinguished from that of a simple alcohol primarily by a shift of the C-O stretching vibration to a higher wavenumber, a direct consequence of the strong inductive effect of the geminal dichloro group. While the O-H stretch remains a broad and prominent feature, its exact position is influenced by a delicate balance of electronic and hydrogen bonding effects. For unambiguous structural elucidation, a multi-technique approach incorporating NMR and mass spectrometry is indispensable. This guide provides the foundational knowledge for researchers to confidently interpret the IR spectra of these important halogenated compounds and integrate this information with other analytical data for a complete molecular characterization.

Visualizing the Concepts

Figure 1: Molecular Structure of 2,2-Dichloroethanol cluster_0 C1 C O O C1->O H1 H C1->H1 H2 H C1->H2 C2 C C2->C1 H3 H C2->H3 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 H_O H O->H_O

Caption: Molecular structure of 2,2-dichloroethanol.

Figure 2: Analytical Workflow for Characterization IR IR Spectroscopy (Functional Groups) OH_stretch O-H Stretch IR->OH_stretch CO_stretch C-O Stretch IR->CO_stretch CCl_stretch C-Cl Stretch IR->CCl_stretch NMR NMR Spectroscopy (Connectivity) H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) MW Molecular Ion MS->MW Fragments Fragmentation Pattern MS->Fragments Sample 2,2-Dichloro Alcohol Sample Sample->IR Sample->NMR Sample->MS

Caption: Integrated analytical workflow for characterizing 2,2-dichloro alcohols.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2,2-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alcohols. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2,2-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dichloroethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dichloroethanol. Retrieved from [Link]

  • YouTube. (2018, August 14). spectroscopy infrared alcohols and amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Primary Objective: Unambiguous 3D Structure via Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule.[1][2] It provides accurate measurements of molecular dimensions, including bond lengths, bond angles, and stereochemistry, in a way that no other technique can rival.[1][3] The ultimate output is an electron density map from which a model of the atomic arrangement in the crystal lattice is derived.[3][4]

Why SCXRD is the Gold Standard

The power of SCXRD lies in its ability to provide a static, high-resolution snapshot of the molecule in the solid state.[5][6] For a molecule like 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol, this would definitively resolve:

  • Absolute Configuration: The exact stereochemistry at the chiral center (the carbon bearing the hydroxyl group).

  • Conformational Preferences: The rotational orientation (torsion angles) of the dimethoxyphenyl and dichloroethanol moieties relative to each other.

  • Intermolecular Interactions: How the molecules pack in the crystal lattice, revealing key hydrogen bonds or other non-covalent interactions that can influence physical properties like solubility and melting point.[1]

Experimental Protocol: A Self-Validating Workflow

The process from powder to final structure is a meticulous workflow where each step validates the next. The absence of high-quality crystals is often a significant bottleneck in the process.[7]

Step 1: Crystal Growth — The Foundational Challenge The absolute prerequisite for SCXRD is a high-quality, single crystal, typically 30-300 microns in size, that is well-formed and free of defects.[3][8] Growing suitable crystals is often the most challenging and time-consuming part of the experiment.[7]

  • Experimental Causality: A pure, homogenous sample is critical. The choice of solvent or solvent system is paramount. For 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol, a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) should be screened. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques are common methods employed. The goal is to allow molecules to organize slowly and methodically into a well-ordered lattice.

Step 2: Crystal Mounting and Data Collection A suitable crystal is selected under a microscope, mounted on a thin fiber, and placed on a goniometer head in the diffractometer.[8][9] The crystal is then cooled in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

  • Workflow Logic: The diffractometer directs a focused beam of monochromatic X-rays at the crystal.[9][10] As the crystal is rotated, the X-rays diffract off the planes of atoms in the crystal lattice, creating a unique diffraction pattern of spots recorded by a detector.[3][10]

Step 3: Structure Solution and Refinement The collected diffraction data (intensities and positions of thousands of reflections) are processed computationally.[3]

  • Process:

    • Unit Cell Determination: The geometry of the diffraction pattern determines the dimensions of the unit cell—the basic repeating block of the crystal lattice.

    • Space Group Determination: Systematic absences in the diffraction pattern reveal the symmetry elements of the crystal, defining its space group.

    • Structure Solution: Computational methods (e.g., direct methods or Patterson functions) are used to determine the initial phases of the diffracted waves, leading to a preliminary electron density map.

    • Model Building & Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed one as closely as possible. The final R-factor is a key indicator of the quality of the agreement.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Analysis Synthesis Synthesis & Purification of Target Compound Crystal Crystal Growth (Slow Evaporation, etc.) Synthesis->Crystal Pure Powder Mount Mounting Crystal on Goniometer Crystal->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Centered Crystal Solve Structure Solution (Phase Problem) Diffraction->Solve Refine Model Building & Structure Refinement Solve->Refine Initial Model Validate Validation & CIF File Generation Refine->Validate Final Model Final_Structure Final_Structure Validate->Final_Structure Final 3D Structure (Atomic Coordinates)

Alternative & Complementary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

When single crystals are elusive or when information about the molecule's behavior in solution is required, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[6][11] Unlike SCXRD, which provides a static solid-state structure, NMR reveals the time-averaged structure and dynamics of molecules in solution, which can be more relevant to physiological conditions.[6][12]

Comparative Analysis: SCXRD vs. NMR
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
Sample Phase Solid (Single Crystal)[8]Solution[6]
Primary Output 3D atomic coordinates, bond lengths/angles[3]Chemical shifts, coupling constants, through-space correlations[4]
Key Advantage Unambiguous, high-resolution 3D structure[1][6]Provides data on solution-state conformation and dynamics[6]
Major Limitation Requires high-quality single crystals, which can be difficult to obtain[5][7]Structure is an interpretation of indirect data; resolution is generally lower than SCXRD
Size Limitation Can be used for very large complexesGenerally limited to smaller molecules (< 50 kDa) for detailed structural work[12]
Leveraging NMR for 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

A suite of NMR experiments can build a comprehensive picture of the molecule's structure in solution.[13]

Experimental Protocol: 2D NMR for Structural Elucidation

  • ¹H and ¹³C NMR: These 1D experiments are the starting point. They identify the number and types of proton and carbon environments in the molecule, confirming the presence of the dimethoxy, aromatic, and ethanol fragments.[11]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings through bonds.[14] It would be used to trace the connectivity from the hydroxyl proton to the adjacent CH and confirm the ethanol backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively assigning which proton is attached to which carbon.[13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds.[13][14] It is crucial for connecting the molecular fragments, for instance, by showing a correlation from the CH proton of the ethanol moiety to the carbons of the dimethoxyphenyl ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining 3D structure in solution. It identifies protons that are close in space, regardless of whether they are connected through bonds.[13][14] For the target molecule, NOESY could reveal correlations between the methoxy protons and the aromatic protons, or between the ethanol group protons and the aromatic ring, providing critical information about the molecule's preferred conformation.

NMR_Logic cluster_1D 1D NMR: Basic Framework cluster_2D 2D NMR: Connectivity & Conformation Compound Target Compound in Solution (e.g., CDCl3) H1 ¹H NMR (Proton Environments) Compound->H1 C13 ¹³C NMR (Carbon Skeleton) Compound->C13 COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC NOESY NOESY (Through-Space ¹H-¹H Proximity) H1->NOESY C13->HSQC C13->HMBC Structure Proposed 3D Structure (Solution Conformation) COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Emerging Alternative: Microcrystal Electron Diffraction (MicroED)

A powerful emerging technique, Microcrystal Electron Diffraction (MicroED), offers a solution when growing crystals large enough for SCXRD is not possible.[7][15] MicroED uses an electron beam instead of an X-ray beam and can determine high-resolution structures from nanocrystals that are a billionth of the size required for traditional X-ray crystallography.[7][15] This method has the potential to dramatically accelerate structural chemistry by overcoming the crystal growth bottleneck.[15]

Conclusion and Recommendation

For the definitive structural characterization of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol, a multi-pronged approach is recommended.

  • Primary Goal: Pursue Single-Crystal X-ray Diffraction. The unambiguous, high-resolution data it provides is the ultimate goal for regulatory submissions and for building a deep understanding of the molecule's solid-state properties.

  • Concurrent Analysis: Simultaneously conduct a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY). This provides immediate structural confirmation, yields crucial data on the molecule's solution-state conformation, and serves as a robust dataset should crystallization attempts prove unsuccessful.

  • Contingency Plan: If only microcrystals can be obtained, MicroED should be considered as a powerful alternative to yield a high-resolution solid-state structure.

By integrating these methods, researchers can build a comprehensive and validated structural profile of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol, ensuring the highest degree of scientific integrity and providing the authoritative data needed to advance drug development programs.

References

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Retrieved February 12, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved February 12, 2026, from [Link]

  • News-Medical. (2018, November 9). Researchers develop powerful method to solve structures of small molecules. News-Medical. Retrieved February 12, 2026, from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved February 12, 2026, from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. University of Gothenburg. Retrieved February 12, 2026, from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. University of York. Retrieved February 12, 2026, from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved February 12, 2026, from [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AZoM. Retrieved February 12, 2026, from [Link]

  • WikiLectures. (n.d.). Comparison of NMR and X-ray crystallography. WikiLectures. Retrieved February 12, 2026, from [Link]

  • ScienceDaily. (2018, November 9). Powerful method probes small-molecule structures. ScienceDaily. Retrieved February 12, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. Retrieved February 12, 2026, from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Retrieved February 12, 2026, from [Link]

  • SSRN. (n.d.). In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. SSRN. Retrieved February 12, 2026, from [Link]

  • Nasirullah, et al. (n.d.). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. PMC. Retrieved February 12, 2026, from [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved February 12, 2026, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Retrieved February 12, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved February 12, 2026, from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? YouTube. Retrieved February 12, 2026, from [Link]

Sources

Reference standards for 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol: A Technical Comparison & Analysis Guide

Executive Summary

In the rigorous landscape of pharmaceutical development, the integrity of analytical data relies entirely on the quality of the reference standards employed. 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol (hereafter referred to as DC-DMP-EtOH ) represents a specific class of halogenated aromatic alcohols often encountered as critical intermediates or process-related impurities in the synthesis of complex active pharmaceutical ingredients (APIs) containing 2,6-dimethoxybenzene moieties (e.g., specific penicillin derivatives or novel antifungal agents).

This guide provides a technical comparison of reference standard grades, evaluates analytical methodologies (HPLC vs. GC), and establishes a self-validating protocol for the characterization of DC-DMP-EtOH.

Part 1: Reference Standard Grades – A Critical Comparison

For researchers and QC scientists, choosing the correct grade of DC-DMP-EtOH is a decision dictated by the stage of drug development. The following table compares the two primary classes of standards available for this compound.

FeatureGrade A: Analytical Standard (Commercial) Grade B: Certified Reference Material (CRM)
Primary Use R&D, Early Process Optimization, IdentificationGMP Release Testing, Stability Studies, Regulatory Filings
Purity Assignment Chromatographic Purity (% Area) Often overestimates content by ignoring volatiles/inorganics.Mass Balance or qNMR (% w/w) Accounts for water, residuals, and inorganic ash.
Traceability Vendor-specific batch data.SI-traceable (via NIST/BIPM standards).
Uncertainty Not typically reported.Explicitly calculated (

) with coverage factor

.
Cost/Availability Lower cost / High availability (e.g., AOBChem, custom synthesis).High cost / Custom qualification often required.
Risk Profile High: Risk of "potency bias" leading to assay errors.Low: Defensible in regulatory audits (FDA/EMA).

Expert Insight: For DC-DMP-EtOH, a chlorinated ethanol, Grade A standards often fail to account for hydrochloric acid (a potential degradation byproduct) or residual solvents from synthesis (e.g., dichloromethane). Recommendation: For any quantitative impurity calculation >0.10%, a Grade B (CRM-like) characterization using qNMR is mandatory to establish a true potency.

Part 2: Analytical Methodologies – Performance Comparison

The unique structure of DC-DMP-EtOH—combining an electron-rich 2,6-dimethoxy ring with an electron-withdrawing dichloromethyl group—presents specific analytical challenges.

Method A: HPLC-UV (High-Performance Liquid Chromatography)
  • Mechanism: Reverse-phase partition chromatography.

  • Detection: UV Absorbance at 275–280 nm (characteristic of the 2,6-dimethoxybenzene chromophore).

  • Pros: Robust, highly reproducible, no thermal degradation risk.

  • Cons: Low sensitivity to non-UV absorbing impurities (e.g., aliphatic side-products).

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)
  • Mechanism: Volatility-based separation.

  • Detection: Electron Impact (EI) MS.

  • Pros: Excellent for structural confirmation (Isotope pattern of

    
     is distinct: M, M+2, M+4 in 9:6:1 ratio).
    
  • Cons: Thermal Instability Risk. Benzylic alcohols with

    
    -halogens can undergo thermal elimination of HCl or oxidation in the injector port, leading to ghost peaks.
    
Comparative Data: Method Suitability
ParameterHPLC-UV (Recommended)GC-MS (Orthogonal)
Linearity (

)
> 0.999 (0.5 – 100 µg/mL)> 0.995 (Requires internal standard)
LOD (Limit of Detection) ~0.05 µg/mL~0.01 µg/mL (SIM mode)
Precision (RSD) < 1.0%2.0 – 5.0%
Stability on Column HighLow (Decomposition risk >200°C)

Part 3: Validated Experimental Protocol (HPLC-UV)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" ensures the instrument is capable of resolving DC-DMP-EtOH from its potential ketone precursor (2,2-dichloro-1-(2,6-dimethoxyphenyl)ethanone).

Reagents & Materials
  • Standard: DC-DMP-EtOH Reference Standard (purity >98%).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm.

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
20.19010
25.09010
System Suitability Criteria (Self-Validation)
  • Tailing Factor: NMT 1.5 (Ensures no interaction with silanols).

  • Theoretical Plates: NLT 5000.

  • % RSD (n=6): NMT 2.0%.

Part 4: Structural & Workflow Visualization

Figure 1: Reference Standard Qualification Workflow

This diagram illustrates the logical flow for qualifying a "Primary" reference standard from a crude synthetic batch.

ReferenceStandardQualification Receipt Crude Material (Synthesis) Identity Identity Confirmation (1H-NMR, IR, MS) Receipt->Identity Pass Purity Chromatographic Purity (HPLC + GC) Identity->Purity Structure Confirmed Purity->Receipt Fail (<95%) Residuals Residual Analysis (TGA, KF, ROI) Purity->Residuals >98.0% Area Calculation Mass Balance Calculation Residuals->Calculation Data Aggregation Release Primary Standard (Assigned Potency) Calculation->Release CoA Generation

Caption: Workflow for converting crude DC-DMP-EtOH into a qualified Primary Reference Standard via Mass Balance.

Figure 2: Analytical Logic for DC-DMP-EtOH

The decision matrix for choosing between HPLC and GC based on specific impurity types.

AnalyticalLogic Start Analyze DC-DMP-EtOH CheckVol Is impurity volatile? Start->CheckVol HPLC Method A: HPLC-UV (Recommended) CheckVol->HPLC No / Unknown GC Method B: GC-MS (Orthogonal) CheckVol->GC Yes (e.g., solvents) UV_Active Detects: Non-volatiles & Degradants HPLC->UV_Active Halogen Detects: Halogenated Isomers GC->Halogen

Caption: Decision tree for selecting the optimal analytical technique based on impurity physicochemical properties.

Part 5: Stability & Handling Guidelines

Critical Warning: Chlorinated ethanols are susceptible to dehydrohalogenation (loss of HCl) under basic conditions or high temperatures, potentially forming the corresponding vinyl chloride derivative.

  • Storage: Store at -20°C under Argon or Nitrogen. Protect from light (dimethoxybenzenes are photosensitive).

  • Solvent Choice:

    • Preferred: Acetonitrile, Methanol (acidified).

    • Avoid: DMSO (can act as an oxidant over time), Basic buffers (pH > 7.5).

  • In-Solution Stability: Solutions in acetonitrile are stable for 24 hours at 5°C. Do not store at room temperature for extended periods.

References

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. [Link]

  • AOBChem USA. Product Listing: 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol. [Link]

  • Holzgrabe, U., et al.NMR Spectroscopy in Pharmaceutical Analysis. Elsevier, 2017. (General reference for qNMR methodology).

Safety Operating Guide

Proper Disposal Procedures: 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

[1]

Executive Summary & Core Directive

Do not dispose of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol down the drain or in general trash.

This compound contains two chlorine atoms and a dimethoxybenzene ring. It is classified as a Halogenated Organic Compound . Improper disposal via standard incineration (without acid gas scrubbing) or mixing with non-halogenated solvents can lead to the formation of dioxins and hydrochloric acid emissions.

Immediate Action Plan:

  • Segregate: Place in the Halogenated Waste stream (often the "Red Can" or designated carboy).

  • Label: Mark as "Hazardous Waste - Halogenated Organic - Toxic."

  • Incompatible: Keep away from strong oxidizers and strong bases.[1]

Chemical Hazard Profile & Causality[1]

To dispose of a chemical safely, one must understand its reactivity.[2] We do not rely on generic labels; we analyze the structure.

FeatureStructural ComponentHazard / Reactivity Implication
Halogenation Dichloro- group (

)
Critical: Upon combustion, generates HCl gas. Incomplete combustion can form polychlorinated dibenzodioxins (PCDDs). Requires high-temperature incineration with scrubbers.
Solubility Hydroxyl (-OH) & Ether (-OCH3)Moderate polarity. Likely soluble in DCM, Chloroform, and Alcohols. Limited water solubility. Do not attempt aqueous disposal.
Reactivity Benzylic AlcoholSusceptible to oxidation. Potential for elimination reactions in the presence of strong bases (forming styrenes), which may polymerize exothermically.
Toxicity Dimethoxybenzene moietyPotential skin and eye irritant (Category 2).[3] Treat as a potential sensitizer.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) and minimizes environmental impact.

Phase 1: Waste Characterization & Segregation[6]

Before moving the vessel, determine the physical state of the waste. 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol is typically a solid or a viscous oil depending on purity.

  • Scenario A: Pure Solid/Oil

    • Collect in a wide-mouth jar compatible with halogenated organics (HDPE or Amber Glass).

    • Do not dissolve in solvent solely for disposal unless required by your facility's specific liquid waste setup. Solid waste incineration is often more cost-effective.

  • Scenario B: In Solution (Reaction Mixture)

    • If dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), the entire mixture must now be treated as Halogenated Waste .[2]

    • Scientific Logic: The "Mixture Rule" applies. Even 1% halogen content contaminates the non-halogenated stream, rendering the "fuel blending" disposal method unsafe.

Phase 2: Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste is acidic or likely to generate HCl over time.

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction or off-gassing, though this compound is generally stable.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE"

    • Constituents: Write out the full chemical name. Do not use abbreviations or structures.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

Phase 3: Workflow Visualization

The following decision tree illustrates the logical flow for disposing of this specific compound.

DisposalWorkflowcluster_warningCRITICAL SAFETYStartWaste: 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanolStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / Viscous OilStateCheck->IsSolidPure SubstanceIsLiquidIn SolutionStateCheck->IsLiquidDissolvedSolidBinSolid Waste Bin(Tag: Toxic Solid)IsSolid->SolidBinPack in HDPE/GlassSolventCheckCheck Solvent TypeIsLiquid->SolventCheckHaloBinHalogenated Waste Carboy(Tag: Halogenated Organic)SolventCheck->HaloBinSolvent is Halogenated(e.g., DCM)SolventCheck->HaloBinSolvent is Non-Halogenated(e.g., MeOH) -> MIXTURE RULE APPLIESWarningNEVER mix with Strong Oxidizers(Nitric Acid, Peroxides)

Caption: Operational logic for segregating 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol waste. Note that mixing with non-halogenated solvents defaults the stream to "Halogenated."

Incompatibility & Storage Matrix

Improper storage prior to disposal is a common cause of laboratory accidents.

Incompatible ClassRiskPreventive Action
Strong Oxidizers (e.g., Nitric Acid,

)
Potential for rapid oxidation of the alcohol or ether groups, leading to heat generation or fire.Store in a separate secondary containment tray.
Strong Bases (e.g., NaOH, KOH)Can induce elimination of HCl (dehydrohalogenation), forming reactive styrene derivatives.Do not add to "Basic Waste" carboys. Keep pH neutral or slightly acidic.
Alkali Metals (Li, Na, K)Reacts with the hydroxyl group to generate Hydrogen gas (

).
Ensure waste containers are free of metallic sodium residues.

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is an irritant.[3] Clear the immediate area.[4]

  • PPE: Don Nitrile or Viton gloves. Standard latex is insufficient for halogenated organics. Wear safety goggles.

  • Containment:

    • Liquids: Use vermiculite or polypropylene absorbent pads. Do not use paper towels if strong oxidizers are present nearby.

    • Solids: Dampen slightly with an inert solvent (like heptane) to prevent dust, then sweep up.

  • Decontamination: Wash the surface with a soap and water solution.[5] Collect all cleaning materials (pads, gloves) and dispose of them in the Solid Hazardous Waste bin.

References & Regulatory Grounding[5][6][9][10]

The procedures above are grounded in federal regulations and standard chemical hygiene practices.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defines F-listed solvents and characteristic wastes).[1]

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (The gold standard for lab safety).

      • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.

        Personal protective equipment for handling 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Hazard Logic

        Handling 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol requires a safety protocol that goes beyond standard "lab hygiene." As a halogenated aromatic alcohol, this compound possesses structural motifs (the dichloro-ethanol side chain) that suggest potential alkylating properties and significant mucosal irritation.

        Because specific toxicological data for this precise isomer is often limited in public repositories, we apply the Precautionary Principle . We treat this substance as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer based on Structure-Activity Relationship (SAR) analysis of similar chlorinated ethanol derivatives.

        This guide defines the Personal Protective Equipment (PPE) and Operational Workflows necessary to ensure researcher safety and data integrity.

        The PPE Matrix: Layered Defense System

        Safety is not about a single item; it is a system of redundant barriers. The following matrix dictates the required gear based on the state of matter and operation scale.

        Table 1: PPE Requirements by Operational Tier
        Protection ZoneTier 1: Analytical / Weighing (< 100 mg, Solid)Tier 2: Synthesis / Scale-Up (> 100 mg, or Solution)Tier 3: Spill Cleanup / Emergency (Any Quantity)
        Hand Protection Double Nitrile Gloves (Min. 0.11 mm / 4 mil each).Rationale: Protects against incidental contact with dust.Laminate (Silver Shield) Liners under Nitrile.Rationale: Chlorinated compounds can permeate nitrile rapidly when in solution.Heavy Duty Butyl or Viton .Rationale: Maximum chemical resistance against bulk exposure.
        Eye/Face Safety Glasses with side shields.Condition: Only if working inside a closed balance enclosure.Chemical Splash Goggles (Indirect Vent).Rationale: Prevents vapor entry and splash injury to the cornea.Full Face Shield over Goggles.Rationale: Protects facial skin from corrosive burns.
        Respiratory N95 / P2 Particulate Respirator .Condition: If weighing outside a hood (NOT recommended).Half-Face Respirator (OV/P100 Cartridge).Rationale: Captures organic vapors and fine particulates during heating/stirring.Full-Face Respirator or SCBA.Rationale: High concentration vapor protection.
        Body Standard Cotton Lab Coat .(Buttoned to neck).Chemical-Resistant Apron (Tyvek/PVC).Rationale: Protects torso from splashes during transfer.Tychem® Suit (taped seams).Rationale: Total body isolation.

        Operational Workflows: The "How-To"

        Protocol A: Weighing & Transfer (Solid State)

        The highest risk of inhalation exposure occurs when the static-charged solid becomes airborne during weighing.

        • Engineering Control: All weighing must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

        • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat. This prevents the "jumping" of light, chlorinated powders.

        • The "Wet-Wipe" Technique:

          • Place a solvent-dampened Kimwipe (using the reaction solvent) around the balance pan.

          • Any stray particles will adhere to the wet surface rather than becoming airborne dust.

        • Decontamination: Immediately wipe the balance area with acetone or methanol after transfer. Dispose of wipes as Hazardous Solid Waste .

        Protocol B: Reaction Setup & Handling (Solution State)

        Once dissolved, the permeation risk increases significantly.

        • Glove Discipline (The "Spot Check"):

          • Inspect gloves for pinholes by trapping air in the palm and squeezing (the "balloon test") before donning.

          • Change Frequency: Replace outer nitrile gloves every 30 minutes, or immediately upon splash contact. Chlorinated solvents (often used with this compound) degrade nitrile integrity within minutes.

        • Sash Management: Keep the fume hood sash at the lowest possible working height (typically 18 inches) to create a physical barrier between your face and the reaction vessel.

        • Temperature Control: If heating 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol, ensure a reflux condenser is active before applying heat. The vapor pressure of chlorinated ethanols increases non-linearly with temperature, increasing inhalation risk.

        Waste Disposal & Deactivation[1][2]

        Do not treat this chemical as general organic waste due to its halogenated nature.

        • Segregation: Dispose of in the Halogenated Organic Solvents waste stream.

        • Labeling: Clearly tag waste containers with "Contains Chlorinated Alcohols – Potential Irritant."

        • Quenching (Small Scale): For trace residues in glassware, rinse with a dilute alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize potential acidity before the final solvent wash. Note: Verify chemical compatibility with your specific reaction matrix before bulk quenching.

        Visualizing the Safety Logic

        The following diagram illustrates the decision-making process for selecting PPE and Engineering Controls.

        SafetyProtocol Start Start: Handling 2,2-Dichloro-1- (2,6-dimethoxyphenyl)ethanol StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid QtyCheck Quantity > 100mg? Solid->QtyCheck Tier2 TIER 2 PROTOCOL - Fume Hood - Laminate Glove Liners - Splash Goggles - Apron Liquid->Tier2 Permeation Risk Tier1 TIER 1 PROTOCOL - Fume Hood - Double Nitrile Gloves - Lab Coat QtyCheck->Tier1 No QtyCheck->Tier2 Yes Spill Spill / Exposure? Tier1->Spill Tier2->Spill Emergency EMERGENCY PROTOCOL - Evacuate Area - Full Face Respirator - Chem-Resistant Suit Spill->Emergency Yes Continue Work Continue Work Spill->Continue Work No

        Figure 1: Decision logic for PPE selection based on physical state and quantity. Note the escalation to Tier 2 for all liquid handling due to skin permeation risks.

        Emergency Response: The "First 60 Seconds"

        If exposure occurs, the first minute dictates the severity of the injury.

        • Skin Contact:

          • Action: Immediately strip contaminated clothing.[1][2][3][4] Do not pull shirts over the head if contaminated; cut them off.

          • Wash: Flush skin with tepid water for 15 minutes . Use soap only after the initial 5-minute flush.

          • Why: Chlorinated alcohols can be lipophilic. Immediate water dilution prevents deep dermal absorption.

        • Eye Contact:

          • Action: Force eyelids open under the eyewash station.

          • Duration: Flush for a full 15 minutes .

          • Medical: Seek an ophthalmologist immediately. Halogenated compounds can cause delayed corneal hazing.

        • Inhalation:

          • Action: Move to fresh air immediately.

          • Observation: Monitor for delayed pulmonary edema (shortness of breath) for up to 24 hours.

        References & Authority[5][6][7]

        • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

        • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

        • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

        • PubChem. (2023). Compound Summary: 1-(2,6-Dichlorophenyl)ethanol (Analogous Structure Safety Data). National Library of Medicine.[5] [Link][5]

        Sources

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.